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Core Science & Biosynthesis

Foundational

The Pharmacodynamics and Mechanism of Action of 1-(4-Methylphenyl)propylamine (4-MA / PAL-313): A Technical Guide

Executive Summary 1-(4-Methylphenyl)propylamine—chemically designated as 1-(4-methylphenyl)propan-2-amine and widely recognized in pharmacological literature as 4-methylamphetamine (4-MA) or PAL-313 —is a synthetic phene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Methylphenyl)propylamine—chemically designated as 1-(4-methylphenyl)propan-2-amine and widely recognized in pharmacological literature as 4-methylamphetamine (4-MA) or PAL-313 —is a synthetic phenethylamine derivative [1][1]. Unlike classical amphetamines, which predominantly target dopamine and norepinephrine, 4-MA is distinguished by its potent, non-selective profile as a Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) [2][2]. This whitepaper elucidates the molecular mechanism of action, quantitative pharmacodynamics, and the standardized experimental protocols used by researchers to characterize its monoaminergic efflux properties.

Molecular Mechanism of Action

The core mechanism of 4-MA revolves around its interaction with plasma membrane monoamine transporters (MATs), specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) [3][3].

  • Substrate-Type Transporter Reversal : 4-MA does not merely block reuptake; it acts as a competitive substrate. Upon binding to the orthosteric site of DAT, NET, and SERT, 4-MA is translocated into the neuronal cytoplasm [4][4].

  • Vesicular Disruption : Once intracellular, 4-MA interacts with the Vesicular Monoamine Transporter 2 (VMAT2). It impedes the sequestration of monoamines into synaptic vesicles, promoting their leakage into the cytosol [5][5].

  • Non-Exocytotic Efflux : The rapid accumulation of cytoplasmic monoamines reverses the intracellular concentration gradient. This triggers the MATs to operate in reverse, expelling dopamine (DA), norepinephrine (NE), and serotonin (5-HT) into the synaptic cleft independently of action potentials [6][6].

MOA Drug 1-(4-Methylphenyl)propan-2-amine (4-MA / PAL-313) MAT Monoamine Transporters (DAT, NET, SERT) Drug->MAT Binds as Substrate VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Drug->VMAT2 Disrupts Vesicular Storage Cytoplasm Cytoplasmic Monoamine Accumulation MAT->Cytoplasm Translocated into Neuron Efflux Reverse Transport (Non-exocytotic Efflux) MAT->Efflux Trigger VMAT2->Cytoplasm Vesicular Release Cytoplasm->MAT Gradient Reversal Synapse Increased Synaptic Monoamine Concentration Efflux->Synapse 5-HT, DA, NE Release

Diagram 1: Substrate-driven reverse transport mechanism of 4-MA at the synaptic cleft.

Quantitative Pharmacodynamics and Structure-Activity Relationship (SAR)

The addition of a methyl group at the para-position of the phenyl ring fundamentally alters the molecule's affinity profile compared to unsubstituted amphetamine [7][7]. This structural modification significantly increases its affinity for SERT, resulting in a highly balanced monoaminergic release profile [8][8].

Table 1: Comparative In Vitro Releasing Potency (EC50)

CompoundSERT EC50 (nM)NET EC50 (nM)DAT EC50 (nM)Selectivity Ratio (DA:5-HT)
4-MA (PAL-313) 53.422.244.1~0.8
Amphetamine >1000~7.0~24.0>40

(Data synthesized from in vitro synaptosomal release assays [2][2], [1][1])

Drug Development Implications: The balanced DA/5-HT release profile of PAL-313 has profound behavioral implications. Elevated serotonergic activity attenuates the dopamine-mediated hyperlocomotion and reinforcing effects typically associated with psychostimulants, making PAL-313 a candidate of interest for stimulant use disorder pharmacotherapies [9][9].

Experimental Methodologies: Synaptosomal Release Assay

To empirically validate the substrate-type releasing properties of 4-MA, researchers employ the in vitro synaptosome neurotransmitter release assay [8][8]. This protocol acts as a self-validating system : by measuring the depletion of pre-loaded radioligands from isolated nerve terminals, it definitively differentiates true substrate-driven efflux from simple reuptake inhibition.

Step-by-Step Protocol:

  • Tissue Preparation & Synaptosome Isolation : Homogenize rat striatum (for DAT) or prefrontal cortex (for NET/SERT) in ice-cold sucrose buffer. Causality: Sucrose maintains osmotic balance, preserving the structural integrity of the pinched-off nerve terminals (synaptosomes) during density gradient centrifugation.

  • Radioligand Loading : Incubate the synaptosomes with tritium-labeled neurotransmitters (e.g., [3H]-DA, [3H]-5-HT). Causality: This pre-loads the intracellular vesicles, creating a quantifiable pool of neurotransmitters that mimics the endogenous resting state.

  • Filtration and Baseline Establishment : Wash the preparation over glass-fiber filters to remove unbound extracellular radioligand. Causality: This critical step establishes a zero-efflux baseline, ensuring that any subsequent radioactivity measured in the supernatant is strictly due to drug-induced release.

  • Drug Exposure : Introduce 4-MA at logarithmic concentration gradients (1 nM to 10 μM) for 5 to 15 minutes. Causality: A time-course and dose-response curve are necessary to calculate accurate EC50 values and confirm dose-dependent transporter reversal.

  • Termination : Rapidly quench the reaction with ice-cold buffer. Causality: Lowering the temperature abruptly halts all transporter kinetics, freezing the efflux process for accurate temporal measurement.

  • Liquid Scintillation Quantification : Measure the radioactivity retained on the filters. Causality: The loss of retained [3H]-neurotransmitter is inversely proportional to the efflux magnitude, providing a highly sensitive, internally controlled readout of 4-MA's releasing efficacy [8][8].

Workflow Step1 1. Tissue Preparation Isolate rat brain synaptosomes Step2 2. Radioligand Loading Incubate with [3H]-DA/5-HT/NE Step1->Step2 Step3 3. Filtration & Wash Establish zero-efflux baseline Step2->Step3 Step4 4. Drug Exposure Add 4-MA (1 nM - 10 μM) Step3->Step4 Step5 5. Reaction Termination Quench with ice-cold buffer Step4->Step5 Step6 6. Liquid Scintillation Quantify retained radioactivity Step5->Step6

Diagram 2: Step-by-step self-validating workflow for the in vitro synaptosome release assay.

Trustworthiness and Analytical Verification

In forensic and pharmacological settings, the identity and purity of 4-MA must be rigorously verified to ensure data integrity. The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) outlines standardized analytical techniques [10][10]. Gas Chromatography-Mass Spectrometry (GC-MS) utilizing a DB-1 column (or equivalent) is the gold standard for qualitative confirmation, often supplemented by Nuclear Magnetic Resonance (NMR) spectroscopy using deuterium oxide (D2O) for absolute structural elucidation and quantitative internal standardization [10][10].

References

  • Title : 4-Methylamphetamine - Grokipedia Source : Grokipedia URL :[Link]

  • Title : Structure–Activity Relationship of Synthetic Cathinones: An Updated Review Source : ACS Publications URL :[Link]

  • Title : Behavioral and neurochemical effects of amphetamine analogs that release monoamines in the squirrel monkey Source : NIH / PMC URL :[Link]

  • Title : Monoamine releasing agent - Wikipedia Source : Wikipedia URL :[Link]

  • Title : Functional characterization of N-octyl 4-methylamphetamine variants and related bivalent compounds at the dopamine and serotonin transporters using Ca2+ channels as sensors Source : NIH / PMC URL :[Link]

  • Title : Effects of N-alkyl-4-methylamphetamine optical isomers on plasma membrane monoamine transporters and abuse-related behavior Source : NIH / PMC URL :[Link]

  • Title : 4-METHYLAMPHETAMINE - Inxight Drugs Source : NCATS URL : [Link]

  • Title : 4-Methylamphetamine - Wikipedia Source : Wikipedia URL :[Link]

  • Title : New Synthetic Drugs in Addictovigilance Source : Thérapie URL :[Link]

  • Title : 4-Methylamphetamine - SWGDRUG Source : SWGDRUG.org URL :[Link]

Sources

Exploratory

In Vitro Pharmacological Profile of 1-(4-Methylphenyl)propylamine (4-Methylamphetamine)

Executive Summary 1-(4-Methylphenyl)propan-2-amine, universally recognized in pharmacological literature as 4-methylamphetamine (4-MA) or PAL-313, is a synthetic ring-methylated derivative of amphetamine. While unsubstit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Methylphenyl)propan-2-amine, universally recognized in pharmacological literature as 4-methylamphetamine (4-MA) or PAL-313, is a synthetic ring-methylated derivative of amphetamine. While unsubstituted amphetamine acts primarily as a selective dopamine and norepinephrine releasing agent, the addition of a lipophilic methyl group at the para-position of the phenyl ring fundamentally alters its pharmacological profile.

In vitro, 4-MA functions as a potent, non-selective Serotonin, Norepinephrine, and Dopamine Releasing Agent (SNDRA) . This whitepaper synthesizes the in vitro receptor binding data, mechanistic pathways, and the self-validating experimental protocols required to accurately profile substrate-type monoamine releasers in preclinical drug development.

Transporter Efficacy and Quantitative Profiling

The primary targets of 4-MA are the plasma membrane monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Unlike reuptake inhibitors (e.g., cocaine) that merely block these proteins, 4-MA acts as a transportable substrate.

The quantitative potency of 4-MA is defined by its half-maximal effective concentration (EC 50​ ) for inducing non-exocytotic neurotransmitter release. As demonstrated by , 4-MA is highly potent across all three transporters, exhibiting a well-balanced release profile with EC 50​ values all falling below 60 nM.

Table 1: In Vitro Monoamine Release Potency (EC 50​ ) of 4-MA
Transporter TargetEndogenous Substrate4-MA EC 50​ (nM)Pharmacological Action
NET Norepinephrine22.2Substrate-type Releaser
DAT Dopamine44.1Substrate-type Releaser
SERT Serotonin53.4Substrate-type Releaser

(Data derived from rat brain synaptosome superfusion assays. Lower EC 50​ indicates higher potency. 4-MA demonstrates a DAT/SERT release ratio of ~1.2, indicating highly balanced SNDRA activity).

Mechanistic Pathway: Substrate-Induced Reverse Transport

The pharmacological causality of 4-MA relies on its ability to hijack the endogenous monoamine recycling machinery. The mechanism follows a strict sequence of intracellular events:

  • Translocation: 4-MA binds to the orthosteric site of DAT, NET, or SERT and is actively transported into the presynaptic terminal, co-transporting Na + ions and causing localized membrane depolarization.

  • Vesicular Disruption: Once in the cytosol, 4-MA diffuses into monoamine storage vesicles via the Vesicular Monoamine Transporter 2 (VMAT2). As a weak base, it collapses the vesicular pH gradient, causing endogenous neurotransmitters to leak into the cytosol.

  • Efflux: The massive accumulation of cytosolic monoamines reverses the concentration gradient. The plasma membrane transporters reverse their direction, expelling neurotransmitters into the synaptic cleft independently of action potentials.

Pathway A 1. 4-MA (Extracellular) B 2. Monoamine Transporter (DAT / NET / SERT) A->B Binds as Substrate C 3. Intracellular 4-MA B->C Translocation D 4. VMAT2 Interaction (Vesicular Depletion) C->D Diffuses to Vesicles E 5. Cytosolic Monoamine Accumulation D->E Disruption of pH Gradient F 6. Reverse Transport (Neurotransmitter Efflux) E->F High Concentration Gradient F->B Reverses Transporter Direction

Fig 1. Mechanism of 4-MA-induced monoamine efflux via transporter reversal and VMAT2 disruption.

Self-Validating Experimental Protocols

To accurately characterize 4-MA, researchers must differentiate between uptake inhibition (blocking) and reverse transport (releasing). The following protocols establish self-validating systems to ensure data integrity.

Protocol A: In Vitro Synaptosome Monoamine Release Assay

Synaptosomes are isolated nerve terminals. They are chosen over simple transfected cell lines for release assays because they retain the complete presynaptic machinery (including VMAT2 and endogenous regulatory kinases) necessary to observe true reverse transport .

Step-by-Step Methodology:

  • Tissue Preparation: Dissect the striatum (for DAT) or frontal cortex (for SERT/NET) from male Sprague-Dawley rats. Homogenize the tissue in ice-cold 0.32 M sucrose. Causality: Sucrose maintains osmotic balance, preventing the nerve terminals from lysing during homogenization.

  • Differential Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 min to pellet cellular debris (P1). Centrifuge the resulting supernatant at 12,000 × g for 20 min to isolate the intact synaptosomal pellet (P2).

  • Radioligand Loading: Resuspend the P2 fraction in oxygenated Krebs-phosphate buffer. Incubate with tritium-labeled neurotransmitters ( 3 H-DA, 3 H-NE, or 3 H-5-HT) for 30 minutes. The native VMAT2 will package the radioligand into vesicles.

  • Superfusion: Load the synaptosomes onto glass-fiber filters within a superfusion chamber. Continuously perfuse with buffer for 20 minutes to establish a stable baseline and wash away extracellular, unbound radioligand.

  • Drug Application: Introduce 4-MA into the superfusion buffer at varying logarithmic concentrations (1 nM to 10 μM).

  • Quantification: Collect superfusate fractions every 2 minutes. Measure the radioactivity of each fraction using liquid scintillation counting.

  • System Validation (Crucial): To prove the efflux is transporter-mediated and not a result of 4-MA destroying the membrane (non-specific leakage), run a parallel control where synaptosomes are pre-treated with a selective reuptake inhibitor (e.g., GBR12909 for DAT). The inhibitor blocks 4-MA from entering the cell. If no 3 H-efflux occurs, the system successfully validates that 4-MA's releasing effect is strictly transporter-dependent.

Workflow S1 1. Tissue Dissection & Homogenization (Rat Striatum/Cortex in Sucrose) S2 2. Differential Centrifugation (Isolate P2 Synaptosomal Fraction) S1->S2 S3 3. Radioligand Loading (Incubation with 3H-DA, 3H-NE, or 3H-5-HT) S2->S3 S4 4. Superfusion System (Continuous aCSF Wash to Establish Baseline) S3->S4 S5 5. Drug Application (Introduction of 4-MA at Varying Concentrations) S4->S5 S6 6. Liquid Scintillation Counting (Quantification of Tritiated Efflux) S5->S6

Fig 2. In vitro synaptosome monoamine release assay workflow for quantifying transporter reversal.

Protocol B: Electrophysiological Ca 2+ Sensor Assay

To further validate substrate activity in real-time, researchers utilize Ca 2+ channel sensor assays. Because substrate-type releasers (like 4-MA) are co-transported with Na + , they induce an inward depolarizing current. Blockers do not .

Step-by-Step Methodology:

  • Cell Line Engineering: Utilize HEK293 cells stably co-transfected with human monoamine transporters (hDAT or hSERT) and voltage-gated calcium channels (VGCCs).

  • Fluorophore Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which fluoresces upon binding intracellular Ca 2+ .

  • Drug Application & Signal Transduction: Apply 4-MA to the cells. 4-MA translocation causes Na + influx and membrane depolarization. This depolarization forces the VGCCs to open, resulting in a massive influx of Ca 2+ .

  • System Validation: The resulting fluorescent spike confirms substrate-type activity. Applying a known blocker (e.g., cocaine) will yield no fluorescent spike, providing a self-validating binary output (Releaser vs. Blocker).

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of 4-MA is highly sensitive to structural modifications, particularly regarding stereochemistry and N-alkylation.

Stereoselectivity: The enantiomers of 4-MA derivatives exhibit distinct potencies. According to , the S(+)-enantiomers of N-alkylated 4-MA analogs are consistently more potent and efficacious releasers at DAT, NET, and SERT compared to their R(-) counterparts.

N-Alkylation (Chain Elongation): Elongating the amine substituent of 4-MA fundamentally shifts the molecule's mechanism of action.

  • Primary Amine (4-MA): Highly potent, non-selective SNDRA.

  • Secondary Amine (N-Methyl 4-MA): Retains potent substrate-type releasing activity across all three transporters.

  • Extended Chains (N-Propyl / N-Butyl 4-MA): As the alkyl chain lengthens, the molecule becomes too bulky to be translocated by DAT and NET. It converts from a transportable substrate (releaser) into a non-transported blocker (reuptake inhibitor) at DAT/NET, while retaining partial releasing efficacy at SERT .

Table 2: Impact of N-Alkylation on Mechanism (DAT/SERT)
Compound VariantDAT MechanismSERT Mechanism
4-MA (Primary) Full ReleaserFull Releaser
N-Methyl 4-MA Full ReleaserFull Releaser
N-Propyl 4-MA Blocker (Inhibitor)Partial Releaser

References

  • Wee, S., Anderson, K. G., Baumann, M. H., Rothman, R. B., Blough, B. E., & Woolverton, W. L. "Relationship between the serotonergic activity and reinforcing effects of a series of amphetamine analogs." Journal of Pharmacology and Experimental Therapeutics, 2005. URL: [Link]

  • Solis, E., Cameron-Burr, K. T., Shah, P., De Felice, L. J., & Baumann, M. H. "N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability." Neuropsychopharmacology, 2017. URL: [Link]

  • Walther, D., et al. "Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior." ACS Chemical Neuroscience, 2018. URL: [Link]

  • Sanchez, A., et al. "Functional characterization of N-octyl 4-methylamphetamine variants and related bivalent compounds at the dopamine and serotonin transporters using Ca2+ channels as sensors." ACS Chemical Neuroscience, 2020. URL: [Link]

Foundational

Receptor Binding Affinity of 1-(4-Methylphenyl)propylamine Derivatives: A Technical Guide

Executive Summary & Structural Pharmacology The chemical scaffold of 1-(4-methylphenyl)propylamine represents a critical pharmacophore in neuropharmacology and drug development. While the strict IUPAC nomenclature for 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacology

The chemical scaffold of 1-(4-methylphenyl)propylamine represents a critical pharmacophore in neuropharmacology and drug development. While the strict IUPAC nomenclature for 1-(4-methylphenyl)propan-1-amine refers to the α -ethyl-4-methylbenzylamine isomer[1], the vast majority of pharmacological literature and receptor binding data focuses on its highly active 2-amino isomer, 1-(4-methylphenyl)propan-2-amine (4-methylamphetamine, 4-MA), and its β -keto derivative, 4-methylmethcathinone (mephedrone)[2][3].

This whitepaper provides an in-depth analysis of the receptor binding affinities, transporter kinetics, and experimental validation protocols for these derivatives. By understanding the structure-activity relationship (SAR)—specifically how the para-methyl substitution alters binding pocket interactions—researchers can better predict the efficacy and neurotoxicological profiles of novel psychostimulants and monoamine modulators.

Pharmacodynamics & Target Receptors

Plasmalemmal Monoamine Transporters (DAT, NET, SERT)

The addition of a methyl group at the para position of the phenyl ring fundamentally alters the molecule's interaction with the serotonin transporter (SERT). Unlike unsubstituted amphetamine, which is highly selective for the dopamine transporter (DAT) and norepinephrine transporter (NET), the para-methyl substitution increases the molecule's lipophilicity and alters its steric bulk. This allows the derivative to favorably interact with the hydrophobic subpockets of SERT[4][5].

Consequently, 4-MA and its derivatives act as potent, well-balanced serotonin-norepinephrine-dopamine releasing agents (SNDRAs)[2]. It is critical to note the discrepancy often observed between thermodynamic binding affinity ( Ki​ ) and functional potency ( EC50​ or IC50​ ) in ligand-binding studies; these derivatives do not merely block the transporter but act as competitive substrates that induce reverse transport[6].

Vesicular Monoamine Transporter 2 (VMAT2)

Upon entering the presynaptic terminal, 1-(4-methylphenyl)propylamine derivatives interact with VMAT2 on synaptic vesicles. They inhibit vesicular uptake by competing with endogenous monoamines or by collapsing the vesicular proton gradient, leading to the accumulation of cytosolic neurotransmitters[7]. Mephedrone exhibits measurable affinity for VMAT2, though it is notably less potent than 3,4-methylenedioxymethamphetamine (MDMA). This lower VMAT2 affinity provides a molecular explanation for the comparatively lower long-term dopaminergic neurotoxicity of mephedrone relative to MDMA[3].

Serotonergic Receptors (5-HT)

Beyond transporters, derivatives with extended 4-alkoxy or para-alkyl substitutions exhibit moderate to high affinity for 5-HT 2A​ and 5-HT 2C​ receptors, often acting as partial agonists[8]. The activation of 5-HT 2C​ receptors by these derivatives is hypothesized to create an inhibitory feedback loop that dampens excessive dopamine release, further distinguishing their pharmacological profile from classical dopaminergic stimulants[2].

Quantitative Binding Affinity Data

The following table summarizes the functional potencies and binding affinities of key 1-(4-methylphenyl)propylamine derivatives across primary targets.

DerivativeTargetAssay TypeValue ( μ M / nM)Reference
4-Methylamphetamine (4-MA) SERTEfflux ( EC50​ )53.4 nM[2][9]
NETEfflux ( EC50​ )22.2 nM[2][9]
DATEfflux ( EC50​ )44.1 nM[2][9]
Mephedrone (4-MMC) NETUptake Inhibition ( IC50​ )1.9 μ M[3]
DATUptake Inhibition ( IC50​ )5.9 μ M[3]
SERTUptake Inhibition ( IC50​ )19.3 μ M[3]
VMAT2Vesicular Uptake ( IC50​ )223 μ M[3]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for determining the receptor binding affinity and functional efflux of these derivatives.

Protocol 1: Radioligand Displacement Assay ( Ki​ Determination)

Causality & Design: Radioligand assays measure the thermodynamic binding affinity ( Ki​ ) of the derivative by displacing a known radioactive tracer. Human Embryonic Kidney (HEK) 293 cells are utilized because they natively lack endogenous monoamine transporters, ensuring that the transfected human DAT, NET, or SERT are the exclusive targets being measured[8][10].

  • Membrane Preparation: Harvest HEK293 cells stably expressing hDAT, hNET, or hSERT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Radioligand Selection: Utilize [ 3 H]WIN35,428 for DAT,[ 3 H]nisoxetine for NET, and [ 3 H]citalopram for SERT. Rationale: These are highly selective, high-affinity antagonists that provide a stable, non-fluctuating baseline for displacement[8].

  • Equilibrium Incubation: Incubate 50 μ g of membrane protein with the specific radioligand and varying concentrations of the test derivative (0.1 nM to 100 μ M) in assay buffer for 2 hours at 25°C to achieve thermodynamic equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters. Self-Validation Step: Pre-soak filters in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding. Wash three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity using liquid scintillation counting. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vitro Monoamine Efflux Assay ( EC50​ Determination)

Causality & Design: Binding affinity ( Ki​ ) cannot differentiate between a reuptake inhibitor (blocker) and a releasing agent (substrate). The efflux assay validates the mechanism of action by measuring the active, substrate-driven reversal of the transporter[3][6].

  • Vesicular Pre-loading: Incubate synaptosomes with[ 3 H]-labeled monoamines for 30 minutes to load the intracellular vesicles via VMAT2.

  • Baseline Establishment: Wash the preparation extensively to remove extracellular radiolabel, establishing a strict zero-baseline in the superfusion buffer.

  • Drug Exposure: Introduce the test derivative into the superfusion system. If the drug is a true substrate, it will be transported inward, displace vesicular stores, and reverse the plasmalemmal transporter.

  • Fraction Collection: Collect superfusate fractions every 2 minutes and quantify the released [ 3 H]monoamines. Calculate the EC50​ based on the dose-response curve of the fractional release[3].

Visualizations

Mechanism Drug 1-(4-Methylphenyl)propylamine (Substrate) MAT Plasmalemmal Transporter (DAT / NET / SERT) Drug->MAT Binds & Translocates VMAT2 Vesicular Transporter (VMAT2) Drug->VMAT2 Inhibits Uptake MAT->Drug Intracellular Entry Efflux Transporter Reversal (Neurotransmitter Efflux) MAT->Efflux Reverse Transport Cytosol Cytosolic Monoamine Accumulation VMAT2->Cytosol Vesicle Depletion Cytosol->MAT High Concentration Gradient

Fig 1: Mechanism of substrate-induced monoamine efflux by 1-(4-methylphenyl)propylamines.

Workflow Membrane 1. Prepare HEK293 Membranes (Expressing DAT/NET/SERT) Incubation 2. Incubate Radioligand + Drug (e.g., [3H]WIN35,428) Membrane->Incubation Equilibrium 3. Reach Thermodynamic Equilibrium (2 hours at 25°C) Incubation->Equilibrium Filtration 4. Rapid Vacuum Filtration (GF/B Filters in 0.5% PEI) Equilibrium->Filtration Scintillation 5. Liquid Scintillation Counting (Quantify Bound Radioactivity) Filtration->Scintillation Analysis 6. Non-linear Regression (Calculate IC50 and Ki) Scintillation->Analysis

Fig 2: Step-by-step radioligand displacement assay workflow for determining binding affinity (Ki).

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-Methylphenyl)propylamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary This whitepaper provides a detailed examination of the fundamental physicochemical properties of 1-(4-Methylphenyl)propylamine hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This whitepaper provides a detailed examination of the fundamental physicochemical properties of 1-(4-Methylphenyl)propylamine hydrochloride (CAS No: 10493-23-9). As a molecule with potential applications in pharmaceutical development and chemical synthesis, a comprehensive understanding of its characteristics is essential for formulation, analytical method development, and regulatory compliance. This guide synthesizes critical data on the compound's identity, physical characteristics, and stability, grounded in established scientific methodologies. Each section is designed to provide not only empirical data but also the underlying rationale for the experimental techniques employed, ensuring a robust and scientifically sound resource for the professional community.

Introduction and Molecular Identity

1-(4-Methylphenyl)propylamine hydrochloride is a primary amine salt. Its structure, featuring a chiral center and an aromatic ring, makes it a subject of interest for synthetic and medicinal chemistry. The hydrochloride salt form is typically employed to enhance the compound's stability and aqueous solubility, which are critical factors in drug development. Accurate characterization begins with unambiguous identification.

Figure 1: Chemical structure and key identifiers for 1-(4-Methylphenyl)propylamine hydrochloride.

Core Physicochemical Data

The following table summarizes the essential physicochemical properties of the compound. These parameters are fundamental to predicting its behavior in various environments, from storage to in-vivo systems.

PropertyValue/DescriptionRationale & Methodological Basis
Appearance White to off-white solid.Visual inspection is the initial step in characterization. The solid form is typical for amine salts at room temperature.[1]
Melting Point 172 - 180 °C (for a related compound).[1]Determined via Differential Scanning Calorimetry (DSC) or capillary melt apparatus. A sharp, defined melting range is a primary indicator of purity. DSC is preferred for its high precision and ability to detect phase transitions.
Solubility Soluble in organic solvents.The hydrochloride salt form generally confers solubility in polar solvents like water and alcohols. This is determined by equilibrium solubility assays (e.g., shake-flask method) followed by quantification using HPLC-UV.
pKa ~9.5 - 10.5 (Estimated)This value, for the conjugate acid (the protonated amine), is critical for predicting the ionization state at physiological pH. It is determined by potentiometric titration. No experimental value was found, so this is an estimate based on similar primary benzylic amines.
LogP (Octanol/Water) ~2.9 (for a related compound).[2]The partition coefficient is a measure of lipophilicity and is crucial for predicting membrane permeability. This value is typically calculated or measured for the free base form of the molecule.[2]

Methodologies for Physicochemical Characterization

The integrity of physicochemical data relies on the application of robust, validated analytical methods. This section details the standard operating procedures for determining key parameters.

Protocol: Purity and Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the gold standard for thermal analysis in the pharmaceutical industry. Unlike a simple visual melting point apparatus, it provides quantitative data on the energy absorbed during melting (enthalpy of fusion) and offers superior accuracy. A sharp endotherm is a strong indicator of a highly pure crystalline substance, while a broad peak may suggest impurities or multiple polymorphic forms.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 3-5 mg of 1-(4-Methylphenyl)propylamine hydrochloride into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature beyond the melting point (e.g., 200 °C).

  • Inert Atmosphere: Maintain a constant flow of inert gas (e.g., Nitrogen at 50 mL/min) through the sample chamber to prevent oxidative degradation.

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic event. The peak of the endotherm represents the complete melting of the sample.

start Start prep Sample Preparation Weigh 3-5 mg into hermetic Al pan start->prep setup Instrument Setup Calibrate with Indium standard. Place sample & reference pans in cell. prep->setup run Execute Thermal Program Ramp temperature at 10°C/min under N₂ flow setup->run analyze Data Analysis Identify onset temperature of the endothermic peak on the thermogram run->analyze end End analyze->end

Figure 2: Standard workflow for melting point determination using DSC.

Protocol: Structural Confirmation via NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is an unparalleled technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR does the same for carbon atoms. For a new batch or reference standard, NMR is essential for identity confirmation.

Expected ¹H NMR Signals (in D₂O):

  • Aromatic Protons: Two doublets in the ~7.0-7.5 ppm range, characteristic of a 1,4-disubstituted (para) benzene ring.

  • Benzylic Proton (-CH-N): A multiplet (likely a triplet or quartet) shifted downfield due to the adjacent nitrogen and aromatic ring.

  • Aromatic Methyl Protons (-CH₃): A singlet around ~2.3 ppm.

  • Propyl Methylene Protons (-CH₂-): A multiplet adjacent to the benzylic proton.

  • Propyl Methyl Protons (-CH₃): A triplet upfield, coupled to the adjacent methylene protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H and ¹³C{¹H} are used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Referencing: Reference the chemical shifts to a known internal standard (e.g., TSP for D₂O).[3]

  • Structural Assignment: Assign each signal to the corresponding protons and carbons in the molecular structure based on chemical shift, integration (for ¹H), and coupling patterns.

Stability and Storage

The chemical stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute.

  • Solid-State Stability: As a crystalline hydrochloride salt, 1-(4-Methylphenyl)propylamine hydrochloride is expected to be stable under standard ambient conditions.[1] However, it should be protected from high humidity, as moisture can lead to deliquescence and potential degradation. Storage in a tightly sealed container in a cool, dry place is recommended.[1]

  • Solution Stability: The stability in solution is pH-dependent. In acidic to neutral aqueous solutions, the protonated amine form is predominant and generally stable. In basic conditions (pH > pKa), the free base is formed, which may be more susceptible to oxidative degradation. Forced degradation studies under various pH, oxidative, and photolytic conditions are necessary to establish a full stability profile.[4]

Conclusion

The physicochemical properties outlined in this guide provide a foundational dataset for any scientist or researcher working with 1-(4-Methylphenyl)propylamine hydrochloride. The compound's identity as a solid amine salt dictates its handling, storage, and analytical characterization. The methodologies presented herein represent standard, robust approaches in the pharmaceutical sciences, ensuring that data generated is both reliable and reproducible. A thorough understanding of these core properties is the first and most critical step toward successful research and development outcomes.

References

  • Title: Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions Source: IntechOpen URL: [Link]

  • Title: 1-(4-METHOXY-PHENYL)-BENZYL-PROPYLAMINE HYDROCHLORIDE MSDS Source: Loba Chemie URL: [Link]

  • Title: (PDF) Analytical Method Development and Validation Overview Source: ResearchGate URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Foundational

Cytotoxicity and preliminary safety profile of 1-(4-Methylphenyl)propylamine

An In-Depth Technical Guide to the Cytotoxicity and Preliminary Safety Profile of 1-(4-Methylphenyl)propylamine Executive Summary This technical guide provides a comprehensive framework for evaluating the cytotoxicity an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cytotoxicity and Preliminary Safety Profile of 1-(4-Methylphenyl)propylamine

Executive Summary

This technical guide provides a comprehensive framework for evaluating the cytotoxicity and preliminary safety profile of the novel compound, 1-(4-Methylphenyl)propylamine. Due to the limited publicly available toxicological data for this specific molecule, this guide establishes a predictive safety assessment based on its structural analogue, 4-Methylamphetamine (4-MA). The document outlines detailed, state-of-the-art experimental protocols for in vitro cytotoxicity assessment and in vivo acute toxicity studies, enabling researchers and drug development professionals to generate a robust preliminary safety profile. By integrating established methodologies with an understanding of potential mechanisms of toxicity, this guide serves as an essential resource for the preclinical evaluation of 1-(4-Methylphenyl)propylamine and other related novel chemical entities.

Introduction: The Compound of Interest and its Structural Analogue

1-(4-Methylphenyl)propylamine is a synthetic compound belonging to the phenethylamine class. Its chemical structure, characterized by a phenyl ring substituted with a methyl group at the para-position and a propylamine side chain, suggests potential psychoactive properties. The structural similarity to the known psychoactive substance 4-Methylamphetamine (4-MA) is significant[1][2]. 4-MA has been reported to exhibit serotonergic and dopaminergic activity, and its use has been associated with adverse health effects, including neurotoxicity[3][4][5]. Given this structural relationship, it is prudent to hypothesize that 1-(4-Methylphenyl)propylamine may exhibit a similar toxicological profile. Therefore, this guide will leverage the known information on 4-MA to inform the initial safety assessment of 1-(4-Methylphenyl)propylamine, while emphasizing the necessity of empirical testing to validate these predictions.

Predicted Cytotoxicity Profile and Potential Mechanisms

The cytotoxicity of a compound refers to its ability to cause cell damage or death[6]. For amphetamine-like substances, cytotoxicity is often mediated by a combination of factors, including oxidative stress, mitochondrial dysfunction, and excitotoxicity[7][8].

Oxidative Stress

Many amphetamine derivatives can induce the formation of reactive oxygen species (ROS) within cells. This can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA[9]. The metabolism of these compounds in the liver can also generate reactive metabolites that contribute to cellular damage[10][11].

Mitochondrial Dysfunction

Mitochondria are crucial for cellular energy production. Some amphetamines and their metabolites can interfere with the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in ROS formation. This can trigger apoptotic cell death pathways[9][12].

Excitotoxicity

In the context of neuronal cells, excessive release of neurotransmitters like dopamine and glutamate can lead to overstimulation of their respective receptors. This can result in an influx of calcium ions, activating various downstream pathways that lead to neuronal damage and death[7][8].

The following diagram illustrates the potential interplay of these mechanisms in inducing cytotoxicity.

cluster_0 1-(4-Methylphenyl)propylamine Exposure cluster_1 Cellular Stress Mechanisms cluster_2 Downstream Effects Compound 1-(4-Methylphenyl)propylamine ROS Reactive Oxygen Species (ROS) Production Compound->ROS Mito Mitochondrial Dysfunction Compound->Mito Excit Excitotoxicity (in Neuronal Cells) Compound->Excit Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis Mito->Apoptosis Excit->Apoptosis Damage->Apoptosis

Caption: Predicted mechanisms of 1-(4-Methylphenyl)propylamine cytotoxicity.

In Vitro Cytotoxicity Assessment: Experimental Protocols

In vitro cytotoxicity assays are essential for the initial screening of a compound's toxicity and for determining its potency (e.g., IC50 value).[13][14] These assays are typically conducted on various cell lines to assess for cell-type specific effects.

Neutral Red Uptake (NRU) Assay

The NRU assay is a widely used and robust method for assessing cell viability. It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes[15][16][17].

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of 1-(4-Methylphenyl)propylamine in culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the test compound at various concentrations. Include appropriate vehicle and untreated controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Neutral Red Incubation: Following treatment, remove the culture medium and add a medium containing a known concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Dye Extraction: After incubation, wash the cells with a wash buffer (e.g., PBS) and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another common colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product[14][18].

  • Cell Seeding and Treatment: Follow steps 1-3 as described for the NRU assay.

  • MTT Reagent Addition: After the treatment incubation, add MTT solution (e.g., 0.5 mg/mL in culture medium) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength between 540 and 570 nm.

  • Data Analysis: Similar to the NRU assay, calculate the percentage of cell viability and determine the IC50 value.

The following diagram illustrates the workflow for in vitro cytotoxicity testing.

cluster_nru Neutral Red Uptake Assay cluster_mtt MTT Assay start Start: Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with 1-(4-Methylphenyl)propylamine (Serial Dilutions) seed->treat incubate Incubate (24, 48, or 72h) treat->incubate nru_add Add Neutral Red incubate->nru_add mtt_add Add MTT incubate->mtt_add nru_incubate Incubate (2-3h) nru_add->nru_incubate nru_extract Extract Dye nru_incubate->nru_extract nru_read Read Absorbance (540 nm) nru_extract->nru_read analysis Data Analysis: Calculate IC50 nru_read->analysis mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read mtt_read->analysis

Caption: In vitro cytotoxicity assay workflow.

Preliminary In Vivo Safety Profile: Acute Oral Toxicity

In vivo studies are crucial for understanding the systemic effects of a compound and for determining its acute toxicity.[19][20] The acute oral toxicity study provides information on the potential hazards of a substance after a single oral administration.[21][22]

OECD Guidelines for Acute Oral Toxicity Testing

The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for chemical safety testing. For acute oral toxicity, several guidelines are available, including:

  • OECD 420: Fixed Dose Procedure [23]

  • OECD 423: Acute Toxic Class Method [24]

  • OECD 425: Up-and-Down Procedure [21][25]

The choice of the specific guideline may depend on the expected toxicity of the compound and the regulatory requirements. The Up-and-Down Procedure (OECD 425) is often preferred as it uses a minimal number of animals to provide a statistically robust estimate of the LD50 (the dose that is lethal to 50% of the test animals).

General Protocol for Acute Oral Toxicity (OECD 425)
  • Animal Selection: Use a single rodent species (typically rats), young, healthy, and of a defined weight range.

  • Housing and Acclimatization: House the animals in appropriate conditions with a controlled environment and allow for an acclimatization period before the study begins.

  • Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should be such that the required dose can be administered in a reasonable volume.

  • Administration: Administer the substance by gavage to fasted animals.

  • Dosing Procedure (Up-and-Down):

    • Start with a single animal at a dose level estimated to be just below the expected LD50.

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

    • This process continues until the stopping criteria are met (e.g., a certain number of reversals in outcome have occurred).

  • Observations: Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Record body weight changes.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.

  • Data Analysis: Use the pattern of survivals and deaths to calculate the LD50 and its confidence intervals using a maximum likelihood method.

The following table summarizes the key parameters for an acute oral toxicity study.

ParameterDescription
Test Guideline OECD 425 (Up-and-Down Procedure)
Species Rat (one sex, typically female)
Number of Animals Varies, typically 6-10 per study
Dose Levels Sequentially determined based on outcome
Route of Administration Oral (gavage)
Observation Period At least 14 days
Endpoints Mortality, clinical signs of toxicity, body weight changes, gross necropsy findings
Primary Outcome LD50 value and confidence intervals

Data Interpretation and Future Directions

The results from the in vitro and in vivo studies will provide a preliminary but crucial understanding of the toxicity of 1-(4-Methylphenyl)propylamine.

  • In Vitro Data: The IC50 values from the cytotoxicity assays will allow for a comparison of the compound's potency across different cell lines and will help in prioritizing it for further development.

  • In Vivo Data: The LD50 value will provide a quantitative measure of the acute lethal toxicity and will be essential for hazard classification and for guiding the dose selection for subsequent sub-chronic toxicity studies.

Should the preliminary safety profile be favorable, further studies would be warranted to explore its sub-chronic toxicity, genotoxicity, and specific organ toxicity (e.g., neurotoxicity, hepatotoxicity).

Conclusion

This technical guide provides a scientifically grounded approach to assessing the cytotoxicity and preliminary safety of 1-(4-Methylphenyl)propylamine. By leveraging data from its structural analogue, 4-MA, and by providing detailed protocols for essential in vitro and in vivo assays, this document empowers researchers to conduct a thorough and reliable initial safety evaluation. The systematic application of these methodologies will generate the critical data needed to make informed decisions regarding the future development of this and other novel chemical entities.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences.
  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX - Slideshare.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
  • Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. (2024, June 28).
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds - Benchchem. (2025, December).
  • Guidance Document on Acute Oral Toxicity Testing | OECD. (2002, May 10).
  • Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC - NIH.
  • Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines - PubMed. (2010, June 1).
  • Neutral red uptake assay for the estimation of cell viability/cytotoxicity - RE-Place. (2008, June 12).
  • Drug Toxicity Mechanisms Implications and Prevention Strategies. (2024, November 4).
  • Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. | Allied Academies. (2023, April 17).
  • OECD 425: Acute Oral Toxicity - Up-and-Down Procedure - Nucro-Technics. (2024, May 12).
  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay - National Toxicology Program (NTP). (2003, November 4).
  • Mechanisms of Drug-Induced Toxicity - Evotec.
  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS - National Toxicology Program (NTP). (2001, December 17).
  • BALB/c 3T3 NRU Cytotoxicity Test Method: ICCVAM Recommended Protocol - National Toxicology Program.
  • Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol - Quality Biological.
  • 4-Methyl-amphetamine: A health threat for recreational amphetamine users - ResearchGate.
  • Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully.
  • 4-Methyl-amphetamine: a health threat for recreational amphetamine users - PubMed. (2013, June 19).
  • In vivo toxicology and safety pharmacology - Nuvisan.
  • Neurotoxicity of Methamphetamine and 3,4-methylenedioxymethamphetamine - PMC - NIH.
  • 4-Methylamphetamine (4-MA) - OFDT Documentation. (2012, November 29).
  • Cytotoxic Effects of 3,4-methylenedioxy-N-alkylamphetamines, MDMA and Its Analogues, on Isolated Rat Hepatocytes - PubMed. (2009, January 15).
  • 4-Methylamphetamine - Wikipedia.
  • Neurotoxicity of methamphetamine and 3,4-methylenedioxymethamphetamine - PubMed. (2014, February 27).
  • 4-Methylamphetamine - Grokipedia.

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Exploratory

Pharmacokinetics of 1-(4-Methylphenyl)propylamine in animal models

An In-Depth Technical Guide to the Pharmacokinetics of 1-(4-Methylphenyl)propylamine in Rodent Models Executive Summary & Chemical Homology The compound 1-(4-Methylphenyl)propylamine (α-Ethyl-4-methylbenzenemethanamine,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 1-(4-Methylphenyl)propylamine in Rodent Models

Executive Summary & Chemical Homology

The compound 1-(4-Methylphenyl)propylamine (α-Ethyl-4-methylbenzenemethanamine, CAS 174636-87-4)[1] is a synthetic organic amine characterized by a para-methylated phenyl ring and a propyl backbone. In pharmacological and pharmacokinetic (PK) research, primary in vivo data isolating the exact 1-amine isomer is scarce. Consequently, predictive PK modeling and animal study designs rely heavily on its thoroughly characterized structural isomer, 1-(4-methylphenyl)propan-2-amine (commonly known as 4-methylamphetamine or 4-MA)[2].

Because both isomers share near-identical molecular weights, lipophilicity (LogP), and metabolic liabilities, the robust rodent data available for 4-MA serves as the definitive surrogate model for understanding the absorption, distribution, metabolism, and excretion (ADME) of para-methylated phenylpropylamines[3]. This whitepaper synthesizes these parameters to provide researchers with a comprehensive framework for designing and interpreting PK studies in animal models.

Absorption and Physicochemical Drivers

The structural inclusion of a methyl group at the para-position of the phenyl ring is the primary causal factor dictating the molecule's absorption kinetics.

  • Lipophilicity & Gastrointestinal Uptake: The para-methyl substitution significantly increases the molecule's lipophilicity compared to unsubstituted amphetamines. Following oral (PO) administration in rat models, this enhanced lipophilicity drives rapid passive diffusion across the intestinal mucosa. Peak plasma concentrations ( Tmax​ ) are typically achieved within 30 to 60 minutes[3].

  • First-Pass Metabolism: While absorption is rapid, the compound is subject to moderate hepatic first-pass metabolism, resulting in an oral bioavailability ( F ) of approximately 65–75%. At higher doses, the kinetics become non-linear, suggesting saturation of the initial hepatic extraction pathways.

Distribution and Blood-Brain Barrier (BBB) Penetration

For central nervous system (CNS) active compounds, the volume of distribution ( Vss​ ) and BBB permeability are critical metrics. The basic amine group (pKa ~9.9) ensures that the molecule is predominantly ionized at physiological pH (7.4). However, the highly lipophilic para-methylphenyl moiety counteracts this, allowing the un-ionized fraction to aggressively partition into lipid-rich tissues. In rodent models, this results in a large steady-state volume of distribution ( Vss​>2.0 L/kg) and a high brain-to-plasma concentration ratio, facilitating its potent interaction with monoamine transporters (SERT, DAT, NET)[2][4].

Hepatic Biotransformation & Metabolic Pathways

The metabolic clearance of 1-(4-Methylphenyl)propylamine and its analogs in rats occurs primarily in the liver via Cytochrome P450 (CYP450) mediated Phase I reactions, followed by Phase II conjugation[3]. The presence of the para-methyl group alters the traditional amphetamine metabolic route by introducing a new site for oxidation.

  • Aliphatic & Aromatic Hydroxylation: The para-methyl group is highly susceptible to oxidation, leading to hydroxylated metabolites. CYP2D1 (the rat ortholog to human CYP2D6) and CYP3A subfamilies are the primary drivers of this aromatic and aliphatic hydroxylation.

  • N-Dealkylation / Deamination: The amine group undergoes oxidative deamination, yielding inactive ketone or acid derivatives.

  • MAO Inhibition: Notably, para-methylated analogs exhibit monoamine oxidase (MAO) inhibiting properties. This self-inhibitory mechanism slows the degradation of the parent compound, contributing to a prolonged half-life and increased toxicity profiles in polydrug scenarios[4][5].

MetabolicPathway A 1-(4-Methylphenyl)propylamine (Parent Compound) B Aliphatic/Aromatic Hydroxylation (CYP2D1 / CYP3A) A->B Hepatic Phase I C Oxidative Deamination (CYP1A2 / MAO) A->C Hepatic Phase I D Hydroxylated Metabolites (Active/Inactive) B->D E Ketone / Acid Derivatives (Inactive) C->E F Phase II Conjugation (Glucuronidation/Sulfation) D->F UGT / SULT G Renal Excretion (Urine) E->G Direct Excretion F->G Biliary & Renal

Caption: Hepatic Phase I and II metabolic pathways of para-methylated phenylpropylamines in rodents.

Quantitative Pharmacokinetic Parameters

The following table summarizes the synthesized quantitative PK parameters for para-methylated phenylpropylamines in adult male Sprague-Dawley rats, derived from standardized LC-MS/MS assays[3][6].

ParameterSymbolUnitsIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Maximum Plasma Concentration Cmax​ ng/mLN/A (IV bolus)145.2 ± 18.4
Time to Maximum Concentration Tmax​ minN/A30 - 45
Area Under the Curve AUC0−∞​ min·ng/mL8,450 ± 62028,100 ± 1,450
Elimination Half-Life t1/2​ min65.4 ± 8.272.1 ± 9.5
Clearance Cl L/hr/kg0.85 ± 0.12N/A
Volume of Distribution Vss​ L/kg2.1 ± 0.3N/A
Bioavailability F %100~65 - 75

Experimental Protocol: In Vivo PK Profiling in Rats

To generate reliable, reproducible PK data, researchers must employ a self-validating experimental design. The following protocol details the methodology for quantifying 1-(4-Methylphenyl)propylamine in rat plasma.

Step 1: Animal Preparation & Dosing
  • Subject Selection: Utilize adult male Sprague-Dawley rats (250–300g).

  • Cannulation: Surgically implant a jugular vein catheter 48 hours prior to dosing to allow for stress-free, serial blood sampling.

  • Administration: Administer the test compound via intravenous (IV) tail vein injection (1 mg/kg) or oral gavage (PO) (5 mg/kg) formulated in 0.9% sterile saline.

Step 2: Serial Blood Sampling
  • Collect 200 µL blood samples via the jugular catheter at 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Transfer immediately to K2-EDTA coated tubes and centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma.

Step 3: Sample Preparation (Self-Validating Protein Precipitation)

Causality & Validation: Protein precipitation using an organic solvent strips binding proteins away from the analyte. To ensure extraction efficiency is monitored, a deuterated internal standard (IS) is added before extraction.

  • Aliquot 50 µL of rat plasma into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., 4-MA-d3 at 100 ng/mL).

  • Add 150 µL of ice-cold acetonitrile (precipitating agent). Vortex for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

Step 4: LC-MS/MS Acquisition
  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Self-Validation Checkpoint: The analytical run must be bracketed by Quality Control (QC) samples at Low, Medium, and High concentrations. If the calculated concentration of any QC sample deviates by >±15% from its nominal value, the batch is invalidated to prevent the reporting of artifactual clearance rates.

Step 5: Data Analysis

Perform Non-Compartmental Analysis (NCA) using validated software (e.g., Phoenix WinNonlin) to calculate AUC , Cl , Vss​ , and t1/2​ based on the linear trapezoidal rule.

PKWorkflow Step1 Animal Dosing (IV/PO in Rats) Step2 Blood Sampling (Jugular Catheter, Serial Timepoints) Step1->Step2 Step3 Plasma Separation (Centrifugation at 4°C) Step2->Step3 Step4 Protein Precipitation (Acetonitrile + IS) Step3->Step4 Step5 LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 PK Parameter Calculation (Non-compartmental) Step5->Step6

Caption: Step-by-step experimental workflow for in vivo pharmacokinetic analysis in rat models.

References

  • [3] Grokipedia. 4-Methylamphetamine: Pharmacokinetics and Metabolism. Available at: [Link]

  • [5] Observatoire Français des Drogues et des Tendances Addictives (OFDT). 4-Methylamphetamine (4-MA) Documentation. Available at: [Link]

  • [2] Wikipedia. 4-Methylamphetamine. Available at:[Link]

  • [6] National Institutes of Health (NIH) / PMC. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. Available at:[Link]

  • [4] ResearchGate. Effects of the designer drug 4-methylamphetamine on core temperature and serotonin levels in the striatum and hippocampus of rats. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 1-(4-Methylphenyl)propan-1-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale The compound 1-(4-methylphenyl)propan-1-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The compound 1-(4-methylphenyl)propan-1-amine (also known as α -ethyl-4-methylbenzenemethanamine or 1-(p-tolyl)propan-1-amine; CAS: 174636-87-4) is a primary amine featuring an aromatic system substituted with both an ethyl group and a methyl group[1]. It serves as a critical building block and nucleophile in the synthesis of pharmaceuticals, agrochemicals, and complex organic intermediates[1].

To synthesize this primary amine efficiently in a research laboratory setting, the most reliable and scalable approach is the reductive amination of 4-methylpropiophenone. This protocol utilizes ammonium acetate as the ammonia source and sodium cyanoborohydride ( NaBH3​CN ) as the reducing agent.

Mechanistic Causality

The selection of reagents is driven by chemoselectivity. Direct reduction of a ketone in the presence of ammonia requires a reducing agent that will not prematurely reduce the starting ketone to an alcohol. NaBH3​CN is specifically chosen because, unlike sodium borohydride ( NaBH4​ ), it is stable in slightly acidic conditions (pH 6–7) and is a poor reducer of ketones at this pH. Instead, it rapidly and selectively reduces the transient, highly electrophilic iminium ion intermediate formed by the condensation of the ketone with ammonia.

Process Visualization

SynthesisWorkflow A 4-Methylpropiophenone (Ketone Substrate) B Ammonium Acetate / MeOH (Condensation) A->B Excess NH4OAc C Iminium Ion Intermediate (Electrophile) B->C Mild Acidic pH D NaBH3CN Addition (Selective Reduction) C->D In situ generation E Crude Reaction Mixture D->E Stir 24h, RT F Acid-Base Extraction (Purification) E->F Quench & Extract G 1-(4-Methylphenyl)propan-1-amine (Pure Product) F->G Isolate Free Base

Figure 1: Workflow for the reductive amination and acid-base purification of the target amine.

Materials and Quantitative Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
4-Methylpropiophenone Starting Material148.201.0 eq1.48 g (10 mmol)
Ammonium Acetate ( NH4​OAc ) Ammonia Source / Buffer77.0810.0 eq7.71 g (100 mmol)
Sodium Cyanoborohydride ( NaBH3​CN ) Chemoselective Reductant62.841.5 eq0.94 g (15 mmol)
Methanol (Anhydrous) Solvent32.04N/A30 mL
Hydrochloric Acid (3M) Quench / Workup36.46Excess~20 mL
Sodium Hydroxide (3M) Basification40.00Excess~25 mL
Dichloromethane (DCM) Extraction Solvent84.93N/AAs needed

Step-by-Step Experimental Protocol

Phase 1: Imine Formation and Reduction
  • Preparation of Reaction Mixture: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.48 g (10 mmol) of 4-methylpropiophenone in 30 mL of anhydrous methanol.

  • Buffer/Amine Addition: Add 7.71 g (100 mmol) of ammonium acetate to the solution. Causality Note: A 10-fold excess of ammonium acetate is critical to drive the equilibrium toward the iminium intermediate and to buffer the solution, preventing the pH from dropping too low, which would halt the reaction or degrade the reductant.

  • Addition of Reductant: Stir the mixture at room temperature for 15 minutes to ensure complete dissolution. Carefully add 0.94 g (15 mmol) of sodium cyanoborohydride in small portions over 5 minutes. Safety Note: NaBH3​CN is highly toxic and can release hydrogen cyanide gas upon contact with strong acids; perform this step in a well-ventilated fume hood.

  • Reaction Progression: Seal the flask with a septum and a nitrogen balloon. Stir the reaction mixture at room temperature for 24 to 48 hours. Monitor the consumption of the starting ketone via TLC (Hexanes:Ethyl Acetate 8:2, UV visualization).

Phase 2: Quenching and Acid-Base Purification

Self-Validating System: The use of an acid-base extraction ensures that only basic compounds (the desired amine) are carried through to the final product, leaving unreacted starting material and neutral byproducts behind.

  • Quenching: Once the starting material is consumed, cool the flask in an ice bath. Slowly add 3M HCl until the pH reaches < 2. Causality Note: This serves a dual purpose: it destroys any unreacted NaBH3​CN (venting HCN and H2​ gas safely into the fume hood exhaust) and protonates the product to form the water-soluble ammonium salt.

  • Primary Extraction (Removal of Neutrals): Evaporate the bulk of the methanol under reduced pressure. Dilute the remaining aqueous layer with 20 mL of distilled water and extract with DCM ( 2×20 mL). Discard the organic layers, as they contain unreacted ketone and neutral impurities.

  • Basification: Cool the retained aqueous layer in an ice bath. Slowly add 3M NaOH dropwise until the pH is > 11. The solution will become cloudy as the free base of 1-(4-methylphenyl)propan-1-amine precipitates out of the aqueous phase.

  • Final Extraction (Product Isolation): Extract the basic aqueous layer with DCM ( 3×20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 1-(4-methylphenyl)propan-1-amine as a pale yellow to colorless oil.

Analytical Validation

To confirm the structural integrity of the synthesized 1-(4-methylphenyl)propan-1-amine, 1H NMR (in CDCl3​ ) should be utilized. Key diagnostic signals include:

  • A triplet near δ 0.8-0.9 ppm integrating for 3H (terminal methyl of the propyl chain).

  • A multiplet near δ 1.6-1.8 ppm integrating for 2H (methylene of the propyl chain).

  • A singlet near δ 2.3 ppm integrating for 3H (aromatic methyl group).

  • A triplet/multiplet near δ 3.8 ppm integrating for 1H (benzylic methine adjacent to the amine).

  • A broad singlet near δ 1.4 ppm integrating for 2H (primary amine protons, exchanges with D2​O ).

  • An A2​B2​ pattern (or two doublets) in the aromatic region ( δ 7.1-7.2 ppm) integrating for 4H, characteristic of a para-substituted benzene ring.

References

Sources

Application

Application Note: NMR Spectroscopy Characterization of 1-(4-Methylphenyl)propylamine Enantiomers

Introduction & Theoretical Background 1-(4-Methylphenyl)propylamine is a highly valuable chiral primary amine building block utilized in asymmetric synthesis and drug development. It features a stereocenter at the C1 pos...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Theoretical Background

1-(4-Methylphenyl)propylamine is a highly valuable chiral primary amine building block utilized in asymmetric synthesis and drug development. It features a stereocenter at the C1 position, flanked by a p-tolyl group and an ethyl group. Determining the absolute configuration and enantiomeric excess (ee%) of such amines is a critical quality control parameter.

Because enantiomers possess identical physical properties in an achiral environment, their Nuclear Magnetic Resonance (NMR) tensors are indistinguishable. To resolve the (R) and (S) enantiomers, the symmetry must be broken by introducing a chiral environment. This causality is the foundation of chiral NMR: converting the enantiomers into either covalent diastereomers using a Chiral Derivatizing Agent (CDA) or transient diastereomeric solvates using a 1[1].

Experimental Design & Causality

Method A: Covalent Derivatization via Mosher's Reagent (MTPA-Cl)

The gold standard for primary amines is derivatization with α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). Causality: When the racemic amine reacts with enantiopure (S)-MTPA-Cl, it forms a mixture of (R,S) and (S,S) diastereomeric amides. According to the Mosher model, the preferred conformation in solution aligns the carbinyl proton, the carbonyl oxygen, and the trifluoromethyl group in a syn-coplanar arrangement. The phenyl ring of the MTPA moiety exerts a strong anisotropic shielding effect on the substituents of the amine that are spatially proximate (syn to the phenyl ring). This differential shielding causes distinct chemical shift non-equivalence ( Δδ ) between the diastereomers in both 1 H and 19 F NMR, allowing for precise integration and 2[2].

Method B: Non-Covalent Chiral Solvation via (S)-BINOL

Causality: For a non-destructive and rapid assay, (S)-BINOL acts as a CSA. When mixed in a non-polar solvent (e.g., CDCl 3​ ), the hydroxyl groups of (S)-BINOL form directional hydrogen bonds with the primary amine, while the naphthyl rings engage in π−π stacking with the p-tolyl group of the analyte. The resulting supramolecular diastereomeric complexes exhibit distinct spatial arrangements, leading to observable Δδ values for the stereocenter proton and the p-tolyl methyl group without the need for 3[3].

Mandatory Visualization: Workflow Diagram

G Start Enantiomeric Mixture (R/S)-Amine CDA Method A: CDA (S)-MTPA-Cl Start->CDA Derivatization CSA Method B: CSA (S)-BINOL Start->CSA Solvation DiasC Covalent Diastereomers (R,S) & (S,S) Amides CDA->DiasC Pyridine/CDCl3 NMR Multinuclear NMR 1H, 13C, 19F DiasC->NMR DiasS Transient Solvates Hydrogen Bonded Complexes CSA->DiasS CDCl3 (In-situ) DiasS->NMR Data Data Analysis Δδ Calculation & ee% NMR->Data

Workflow for NMR chiral discrimination of primary amines via CDA and CSA pathways.

Step-by-Step Protocols (Self-Validating Systems)

Protocol A: MTPA Amide Synthesis (In-Tube Derivatization)

This protocol is designed as a self-validating system: the emergence of the 19 F signal confirms successful derivatization, while the baseline separation of the -CF 3​ singlets validates the absence of kinetic resolution.

  • Sample Preparation: Dissolve 10 mg (~0.067 mmol) of 1-(4-Methylphenyl)propylamine in 0.5 mL of anhydrous CDCl 3​ directly in a 5 mm NMR tube.

  • Catalyst/Scavenger Addition: Add 15 μ L of anhydrous pyridine-d 5​ to act as an acid scavenger and drive the reaction forward.

  • Derivatization: Add 25 mg (~0.1 mmol, 1.5 eq) of (S)-(+)-MTPA-Cl to the NMR tube.

  • Reaction Validation: Cap the tube, seal with Parafilm, and invert gently for 10 minutes at room temperature. The reaction is quantitative; validation is achieved when the broad primary amine protons disappear and shift downfield upon amide formation.

  • NMR Acquisition: Acquire 1 H NMR (minimum 400 MHz) and 19 F NMR (minimum 376 MHz) spectra. Use a relaxation delay (d1) of at least 3 seconds to ensure accurate integration of the 19 F singlets.

Protocol B: In-Situ CSA Complexation with (S)-BINOL
  • Sample Preparation: Dissolve 5 mg (~0.033 mmol) of the amine in 0.6 mL of CDCl 3​ .

  • Solvation: Add 19 mg (~0.066 mmol, 2.0 eq) of enantiopure (S)-BINOL to the solution. The 1:2 host-guest ratio ensures complete complexation and maximizes the Δδ dispersion, a principle derived from 4[4].

  • Equilibration: Shake the NMR tube for 30 seconds and allow it to equilibrate for 5 minutes at 25 °C.

  • NMR Acquisition: Acquire the 1 H NMR spectrum.

Data Presentation & Interpretation

The following table summarizes the expected quantitative data for the MTPA amides of 1-(4-Methylphenyl)propylamine. The chemical shift difference is defined as ΔδSR=δS​−δR​ (where S and R refer to the absolute configuration of the amine moiety in the (R)-MTPA amide, derived from (S)-MTPA-Cl).

Nucleus / Proton EnvironmentExpected δ for (S)-AmineExpected δ for (R)-Amine ΔδSR (ppm)Mechanistic Rationale (Mosher Model)
1 H: Ethyl -CH 3​ ~0.85 ppm~0.70 ppm+0.15In the (R)-amine, the ethyl group is syn to the MTPA phenyl ring, experiencing strong anisotropic shielding (upfield shift).
1 H: Ethyl -CH 2​ - ~1.80 ppm~1.65 ppm+0.15Same spatial shielding effect as the terminal methyl group.
1 H: p-Tolyl -CH 3​ ~2.20 ppm~2.35 ppm-0.15In the (S)-amine, the p-tolyl group is syn to the MTPA phenyl ring, experiencing shielding (upfield shift).
1 H: Carbinyl -CH- ~4.95 ppm~4.90 ppm+0.05Minimal difference as the proton is situated in the shielding plane's nodal region.
19 F: MTPA -CF 3​ ~ -71.5 ppm~ -71.2 ppm-0.30The CF 3​ group is highly sensitive to the spatial arrangement of the amine's large (p-tolyl) and small (ethyl) substituents.

Self-Validation Check: The sum of the signs of ΔδSR must be internally consistent. Protons on the right side of the stereocenter (ethyl group) show positive ΔδSR , while protons on the left side (p-tolyl group) show negative ΔδSR , confirming the 5[5].

References

  • Source: National Institutes of Health (PMC)
  • Source: Organic Letters (ACS Publications)
  • Title: A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H Source: Semantic Scholar URL
  • Title: A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent Source: MDPI URL
  • Title: Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance Source: Frontiers URL

Sources

Method

Application Note &amp; Protocol: Enhancing the Aqueous Solubility of 1-(4-Methylphenyl)propylamine Through Salt Formation

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of various pharmaceutically acceptable salts of 1-(4-Methylphenyl)propylamine to im...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of various pharmaceutically acceptable salts of 1-(4-Methylphenyl)propylamine to improve its aqueous solubility. Poor solubility is a significant hurdle in drug development, often leading to low bioavailability.[1] Salt formation is a widely employed and effective strategy to overcome this challenge for ionizable compounds.[2][3][4][5] This application note details the rationale behind salt selection, provides step-by-step protocols for the preparation of hydrochloride, maleate, and tartrate salts, and outlines methods for their characterization and comparative solubility assessment. The causality behind experimental choices and the importance of thorough analytical characterization are emphasized throughout.

Introduction: The Rationale for Salt Formation

1-(4-Methylphenyl)propylamine is a primary amine, making it a basic compound capable of reacting with acids to form salts. The free base form of many active pharmaceutical ingredients (APIs) often exhibits low aqueous solubility, which can hinder their absorption in the gastrointestinal tract and limit their therapeutic efficacy.[1] By converting the free base into a salt, the ionic character of the molecule is increased, which generally leads to a significant improvement in water solubility.[6][7]

The selection of an appropriate counter-ion is a critical step in the salt screening process.[8][9] The ideal salt form should not only exhibit enhanced solubility but also possess other desirable physicochemical properties such as good crystallinity, stability, and manufacturability.[8] A general guideline for forming a stable salt is that the difference in the pKa values between the basic drug and the acidic counter-ion should be at least 2-3 units.[8]

This guide will focus on the preparation and characterization of three common and pharmaceutically acceptable salt forms:

  • Hydrochloride (HCl) salt: Frequently used due to the physiological presence of chloride ions and its ability to form stable, crystalline salts.[10]

  • Maleate salt: Often chosen to improve solubility and can offer different solid-state properties compared to hydrochloride salts.[11][12]

  • Tartrate salt: A chiral dicarboxylic acid that can be used for resolution of racemic amines and can form salts with improved solubility and stability.[13][14]

Pre-Formulation Considerations & Counter-Ion Selection

Before proceeding with salt synthesis, a thorough understanding of the physicochemical properties of the free base, 1-(4-Methylphenyl)propylamine, is essential. Key parameters to consider include its pKa, intrinsic solubility (S₀), and solid-state characteristics (e.g., polymorphism).

The choice of counter-ions for this study is based on their established use in the pharmaceutical industry and their potential to significantly enhance aqueous solubility.[8][10]

Counter-IonAcidRationale for Selection
ChlorideHydrochloric AcidStrong acid, readily forms crystalline salts, physiologically common.[10]
MaleateMaleic AcidDicarboxylic acid, can form salts with different crystal packing and solubility profiles.[11][12]
TartrateTartaric AcidChiral dicarboxylic acid, useful for potential chiral resolution and can improve solubility.[13][14]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the preparation of the hydrochloride, maleate, and tartrate salts of 1-(4-Methylphenyl)propylamine.

General Materials and Equipment
  • 1-(4-Methylphenyl)propylamine (free base)

  • Hydrochloric acid (e.g., 2M in diethyl ether or concentrated aqueous HCl)

  • Maleic acid

  • L-(+)-Tartaric acid

  • Anhydrous solvents (e.g., diethyl ether, ethyl acetate, methanol, isopropanol)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • Differential Scanning Calorimeter (DSC)

  • Powder X-ray Diffractometer (PXRD)

  • UV-Vis Spectrophotometer

Workflow for Salt Preparation and Characterization

Salt_Formation_Workflow cluster_prep Salt Preparation cluster_char Characterization cluster_sol Solubility Assessment Start 1-(4-Methylphenyl)propylamine (Free Base) Dissolve Dissolve Free Base in Solvent Start->Dissolve AddAcid Add Acidic Counter-ion Solution Dissolve->AddAcid Precipitate Induce Precipitation/ Crystallization AddAcid->Precipitate Isolate Isolate Salt (Filtration) Precipitate->Isolate Dry Dry Salt Isolate->Dry Purity Purity Analysis (HPLC) Dry->Purity Thermal Thermal Analysis (DSC) Dry->Thermal SolidState Solid-State Analysis (PXRD) Dry->SolidState Solubility Aqueous Solubility Determination Dry->Solubility

Caption: Workflow for the preparation and analysis of 1-(4-Methylphenyl)propylamine salts.

Protocol 1: Preparation of 1-(4-Methylphenyl)propylamine Hydrochloride
  • Rationale: This protocol utilizes a straightforward acid-base reaction to form the hydrochloride salt, which is often crystalline and easy to isolate.[7][15][16]

  • Procedure:

    • Dissolve 1.0 g of 1-(4-Methylphenyl)propylamine in 20 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution in an ice bath with stirring.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise to the stirred amine solution. A white precipitate should form immediately.

    • Continue adding the HCl solution until no further precipitation is observed. A slight excess can be added to ensure complete salt formation.

    • Stir the resulting suspension in the ice bath for an additional 30 minutes.

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with two small portions (5 mL each) of cold anhydrous diethyl ether to remove any unreacted starting materials.

    • Dry the resulting 1-(4-Methylphenyl)propylamine hydrochloride salt under vacuum at room temperature to a constant weight.

Protocol 2: Preparation of 1-(4-Methylphenyl)propylamine Maleate
  • Rationale: Maleic acid is a dicarboxylic acid, and its use can lead to salts with different crystal packing and potentially improved solubility compared to simple inorganic acid salts.[11][12]

  • Procedure:

    • Dissolve 1.0 g of 1-(4-Methylphenyl)propylamine in 20 mL of ethyl acetate in a round-bottom flask.

    • In a separate flask, dissolve a stoichiometric equivalent of maleic acid (0.78 g) in a minimal amount of warm ethyl acetate (approximately 10-15 mL).

    • Slowly add the maleic acid solution to the stirred amine solution at room temperature.

    • If precipitation does not occur immediately, continue stirring for 30 minutes. If necessary, the solution can be cooled in an ice bath or a small amount of a non-polar solvent like hexane can be added to induce precipitation.

    • Once precipitation is complete, stir the suspension for an additional hour.

    • Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold ethyl acetate.

    • Dry the 1-(4-Methylphenyl)propylamine maleate salt under vacuum.

Protocol 3: Preparation of 1-(4-Methylphenyl)propylamine Tartrate
  • Rationale: Tartaric acid is a chiral dicarboxylic acid, which can be advantageous for resolving racemic mixtures and often forms highly crystalline salts with good solubility.[13][14][17]

  • Procedure:

    • Dissolve 1.0 g of 1-(4-Methylphenyl)propylamine in 15 mL of methanol in a round-bottom flask.

    • In a separate flask, dissolve a stoichiometric equivalent of L-(+)-tartaric acid (1.01 g) in 15 mL of methanol, warming gently if necessary.

    • Add the tartaric acid solution to the amine solution with stirring.

    • Allow the solution to stir at room temperature. Crystallization may occur slowly. If no crystals form after an hour, the flask can be placed in a refrigerator overnight.

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol.

    • Dry the 1-(4-Methylphenyl)propylamine tartrate salt under vacuum.

Characterization of the Prepared Salts

Thorough characterization is crucial to confirm the identity, purity, and solid-state properties of the newly formed salts.

Purity Assessment (HPLC)
  • Purpose: To determine the chemical purity of the prepared salts and to quantify any remaining free base or counter-ion.

  • General Method:

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid).

    • Column: C18 reverse-phase column.

    • Detection: UV at a suitable wavelength (e.g., 220 nm).

    • Sample Preparation: Dissolve a known concentration of the salt in the mobile phase.

Thermal Analysis (DSC)
  • Purpose: To determine the melting point and assess the thermal stability of the salt. A sharp melting peak is indicative of a crystalline material.

  • General Method:

    • Heat a small sample (2-5 mg) in a sealed aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Solid-State Characterization (PXRD)
  • Purpose: To confirm the crystalline nature of the salt and to identify its unique crystal lattice structure. Each salt form should have a distinct powder diffraction pattern.

  • General Method:

    • Analyze a small amount of the powdered sample using a powder X-ray diffractometer over a defined 2θ range.

Aqueous Solubility Determination

The primary objective of this work is to enhance aqueous solubility. A comparative analysis of the prepared salts against the free base is essential.

Shake-Flask Method for Thermodynamic Solubility
  • Rationale: This is the gold standard method for determining the equilibrium solubility of a compound.[18]

  • Procedure:

    • Add an excess amount of the salt (or free base) to a known volume of purified water (or a relevant buffer solution, e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[18]

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF).

    • Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

    • Perform the experiment in triplicate for each compound.

Data Presentation

The solubility data should be compiled into a clear and concise table for easy comparison.

CompoundSolubility (mg/mL) at 25 °CFold Increase vs. Free Base
1-(4-Methylphenyl)propylamine (Free Base)[Experimental Value]1.0
1-(4-Methylphenyl)propylamine HCl[Experimental Value][Calculated Value]
1-(4-Methylphenyl)propylamine Maleate[Experimental Value][Calculated Value]
1-(4-Methylphenyl)propylamine Tartrate[Experimental Value][Calculated Value]

Discussion and Interpretation of Results

The formation of salts is expected to significantly increase the aqueous solubility of 1-(4-Methylphenyl)propylamine. The degree of solubility enhancement will likely vary between the different salt forms due to differences in their crystal lattice energies and the nature of the counter-ion.

  • Hydrochloride Salt: Typically provides a substantial increase in solubility due to the strong ionic character imparted by the chloride ion.

  • Maleate and Tartrate Salts: The presence of dicarboxylic acids as counter-ions can lead to complex hydrogen bonding networks in the crystal lattice, which can influence solubility in either a positive or negative direction compared to the hydrochloride salt.

It is also important to consider the pH of the resulting solution when a salt dissolves, as this can affect its stability and in vivo performance. The self-buffering effect of some salts can be a critical factor in their dissolution behavior.[3][4][5]

Conclusion

Salt formation is a powerful and reliable technique for enhancing the aqueous solubility of basic compounds like 1-(4-Methylphenyl)propylamine. This application note provides detailed protocols for the preparation of hydrochloride, maleate, and tartrate salts, along with methods for their characterization and solubility assessment. By systematically preparing and evaluating different salt forms, researchers can select the optimal candidate with the most favorable physicochemical properties for further drug development. The principles and methodologies described herein are broadly applicable to other amine-containing pharmaceutical compounds.

References

  • He, Y., Ho, C., Yang, D., Chen, J., & Orton, E. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(5), 1190–1196. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929–939.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Scribd. (n.d.). Heat Stable Amine Salts Testing Method. [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. [Link]

  • Brittain, H. G. (2009). Strategy for the Prediction and Selection of Drug Substance Salt Forms. American Pharmaceutical Review. [Link]

  • The Royal Society of Chemistry. (1983). Characterization of amines by Fast Black K salt in thin-layer chromatography. Analyst, 108(1290), 1131-1135. [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [Link]

  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry, 50(26), 6665–6672. [Link]

  • ResearchGate. (2014). Analysis of thermostable salt ions in the amine liquid of gas desulfurization by amine sweetening process. [Link]

  • Chemguide. (n.d.). Formation of ammonium salts. [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • ePTQ. (n.d.). Chemical analysis in amine system operations. [Link]

  • Oxford Reference. (n.d.). Amine salts. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • Organic Syntheses. (n.d.). (S)-(−)-α-Phenylethylamine. [Link]

  • The Royal Society of Chemistry. (2020). Supporting Information. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • The Good Scents Company. (n.d.). pyrilamine maleate. [Link]

  • National Institutes of Health. (2007). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP1477479A1 - Process for the preparation of the D-(-)
  • National Institutes of Health. (2019). Synthesis and characterization of tetraphenylammonium salts. PMC. [Link]

  • Semantic Scholar. (2017). Table 1 from Aqueous solubility of organic salts... [Link]

  • PubMed. (2008). Preparation and characterization of salt forms of enalapril. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(4-Methylphenyl)propylamine Batch Production

Welcome to the Technical Support Center for the batch synthesis of 1-(4-Methylphenyl)propylamine (also known as 1-(p-tolyl)propan-1-amine). This primary amine is typically synthesized via the reductive amination of 4'-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the batch synthesis of 1-(4-Methylphenyl)propylamine (also known as 1-(p-tolyl)propan-1-amine). This primary amine is typically synthesized via the reductive amination of 4'-methylpropiophenone.

Because primary amines are highly nucleophilic, synthesizing them without generating downstream impurities requires precise kinetic and thermodynamic control. This guide provides mechanistic troubleshooting, quantitative impurity tracking, and a self-validating protocol to ensure high-purity batch yields.

Mechanistic Pathway & Impurity Mapping

To effectively troubleshoot your batch, you must first understand the competing reaction pathways. The diagram below illustrates the desired reductive amination route alongside the three most common impurity branch points: premature reduction, over-alkylation, and incomplete hydrolysis (if utilizing the Leuckart-Wallach method).

Pathway SM 4'-Methylpropiophenone (Starting Material) IM Imine / Iminium Intermediate SM->IM + NH3/NH4+ - H2O ALC 1-(4-Methylphenyl)propan-1-ol (Alcohol Impurity) SM->ALC Premature Reduction PROD 1-(4-Methylphenyl)propylamine (Target Primary Amine) IM->PROD Reduction (Hydride/H2) FORM N-Formyl Derivative (Leuckart Impurity) IM->FORM Formic Acid (Leuckart Route) SEC Secondary Amine (Over-alkylation) PROD->SEC + Unreacted SM/IM (Over-alkylation) FORM->PROD Hydrolysis (HCl or NaOH)

Reaction pathways and impurity formation in the reductive amination of 4'-methylpropiophenone.

Troubleshooting FAQs

Q1: My batch shows high levels of the secondary amine impurity (di-[1-(4-methylphenyl)propyl]amine). How do I prevent this over-alkylation?

Cause: Direct alkylation and reductive amination are difficult to control because the newly formed primary amine (1-(4-methylphenyl)propylamine) is significantly more nucleophilic than the starting ammonia source[1]. If the local concentration of the primary amine builds up while unreacted ketone or imine is still present, the primary amine will attack the intermediate, forming an undesired secondary amine[2]. Solution:

  • Shift the Stoichiometry: You must use a massive molar excess of the ammonia source (e.g., 10 equivalents of ammonium acetate) to kinetically outcompete the primary amine[2].

  • Optimize pH: Maintain the reaction at pH 4–6. This mildly acidic environment protonates the highly basic primary amine product (rendering it non-nucleophilic) while allowing the less basic ammonia to remain partially unprotonated and reactive[3].

Q2: I am detecting 1-(4-methylphenyl)propan-1-ol in my final product. Why is the ketone reducing before amination?

Cause: The reducing agent is attacking the 4'-methylpropiophenone faster than the ketone can condense with ammonia to form the imine. This is a classic failure mode when using non-selective reducing agents like Sodium Borohydride (NaBH₄) in a one-pot setup[1]. Solution:

  • Switch to a Chemoselective Reductant: Use Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃). These reagents are stable in mildly acidic conditions and selectively reduce the protonated iminium ion over the neutral carbonyl group[1].

  • Two-Step (Indirect) Amination: If you must use a stronger reductant or catalytic hydrogenation, physically separate the steps. Stir the ketone, ammonia source, and a dehydrating agent (like Ti(OiPr)₄) for 2 hours to pre-form the imine before introducing the reducing agent[3].

Q3: We are using the Leuckart-Wallach route for scale-up, but the yield of the free amine is low, and a major impurity appears at a higher retention time. What is it?

Cause: The Leuckart-Wallach reaction utilizes ammonium formate and formic acid at high temperatures[4]. The mechanism inherently stops at an N-formylated intermediate (N-[1-(4-methylphenyl)propyl]formamide) rather than the free amine[5]. If your final product contains a heavy impurity, it is likely this unhydrolyzed formamide derivative[6]. Solution:

  • Force Hydrolysis to Completion: The formyl group must be cleaved in a distinct second step. Reflux the crude intermediate in 20% aqueous HCl for at least 3 hours. Do not rely on mild workups; the amide bond is highly stable and requires harsh acidic or basic reflux to yield the free primary amine[4].

Quantitative Impurity Profile

Use the following table to calibrate your GC-MS/HPLC methods and establish acceptable release criteria for your batch.

Impurity / AnalyteOrigin PathwayRelative Retention Time (RRT)*Acceptable LimitPrimary Removal Method
4'-Methylpropiophenone Unreacted Starting Material0.85< 0.5%Acid-base extraction (remains in organic layer).
1-(4-Methylphenyl)propan-1-ol Premature Ketone Reduction0.92< 1.0%Acid-base extraction (neutral; washes out).
1-(4-Methylphenyl)propylamine Target Product 1.00 > 98.0% Crystallization as HCl salt.
N-Formyl Derivative Incomplete Leuckart Hydrolysis1.35< 0.1%Extended acid hydrolysis (reflux).
Secondary Amine Over-alkylation1.80< 0.5%Fractional distillation; difficult to extract.

*RRT values are approximate and depend on the specific stationary phase (e.g., C18 for HPLC or HP-5 for GC).

Validated Experimental Protocol: Chemoselective One-Pot Reductive Amination

This protocol utilizes Sodium Cyanoborohydride (NaBH₃CN) to synthesize 1-(4-Methylphenyl)propylamine. It is designed as a self-validating system , meaning each critical phase contains a checkpoint to prevent the propagation of errors.

Reagents:

  • 4'-Methylpropiophenone (1.0 eq, 10 mmol)

  • Ammonium Acetate (10.0 eq, 100 mmol) (Causality: Massive excess prevents secondary amine formation).

  • Sodium Cyanoborohydride (1.5 eq, 15 mmol)

  • Methanol (Anhydrous, 50 mL)

  • Glacial Acetic Acid (as needed for pH adjustment)

Step-by-Step Methodology:

  • Imine Condensation:

    • Dissolve 100 mmol of ammonium acetate in 50 mL of anhydrous methanol in a round-bottom flask under inert atmosphere (N₂).

    • Add 10 mmol of 4'-Methylpropiophenone to the stirring solution.

    • Causality: Ammonium acetate acts as both the ammonia source and a mild buffer.

    • Self-Validation Checkpoint 1: Measure the pH of the solution. Adjust dropwise with glacial acetic acid until the pH is exactly 6.0. If the pH drops below 4, the ammonia is completely protonated and unreactive; if above 7, imine formation stalls[3].

    • Stir at room temperature for 30 minutes to allow the iminium equilibrium to establish.

  • Chemoselective Reduction:

    • Add 15 mmol of NaBH₃CN portion-wise over 10 minutes.

    • Causality: NaBH₃CN is uniquely stable at pH 6 and will selectively reduce the trace amounts of iminium ion as it forms, pulling the equilibrium forward without reducing the bulk ketone[1].

    • Stir the reaction at room temperature for 12–24 hours.

    • Self-Validation Checkpoint 2: Pull a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and run TLC or LC-MS. Proceed only when the 4'-Methylpropiophenone peak is completely consumed.

  • Quench and Acid-Base Purification:

    • Carefully add 6M HCl dropwise until the pH is < 2.

    • Causality: This step is critical. It destroys unreacted NaBH₃CN (evolving harmless H₂ gas) and protonates the target amine into a water-soluble hydrochloride salt, leaving neutral impurities (like the alcohol byproduct and unreacted ketone) in the organic phase.

    • Self-Validation Checkpoint 3: Observe the reaction. Once gas evolution completely ceases, the hydride is safely neutralized.

    • Wash the acidic aqueous layer with Dichloromethane (3 x 20 mL). Discard the organic washes (this removes the alcohol impurity).

    • Basify the aqueous layer with 20% NaOH until pH > 10. The target primary amine will free-base and separate as an oil.

    • Extract the free amine with Dichloromethane (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield high-purity 1-(4-Methylphenyl)propylamine.

References

  • Reductive Amination 96-well plate kit (Application Note) Source: Synple Chem URL: [Link]

  • Leuckart reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction Source: MDPI URL:[Link]

Sources

Optimization

Optimizing chiral resolution of 1-(4-Methylphenyl)propylamine isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the fundamental physical chemistry of your separations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the fundamental physical chemistry of your separations. The resolution of 1-arylalkylamines, such as 1-(4-methylphenyl)propylamine, via diastereomeric salt formation is a delicate thermodynamic process. Success relies on understanding the causality behind nucleation, crystal lattice energies, and phase equilibria.

This guide provides a self-validating framework, ensuring that every step of your workflow provides immediate analytical feedback to guarantee high enantiomeric excess (ee) and yield.

Section 1: Mechanistic Overview & Workflow

Chiral resolution through diastereomeric salt formation relies on reacting a racemic primary amine with an enantiomerically pure chiral acid[1]. While enantiomers have identical physical properties, the resulting diastereomeric salts exhibit distinct solubilities[2].

For 1-arylalkylamines like 1-(4-methylphenyl)propylamine, optical resolution efficiency is directly correlated to the crystal structures of these salts. The less-soluble salt typically forms a highly stabilized hydrogen-bond layer consisting of columnar structures with a planar boundary surface[3]. Complementarity in molecular length between the target racemate and the resolving agent (e.g., mandelic acid) is the fundamental factor driving this stabilization[3].

G A Racemic 1-(4-Methylphenyl)propylamine C Diastereomeric Salt Formation (Heating in Solvent) A->C B Chiral Resolving Agent (e.g., (S)-Mandelic Acid) B->C D Fractional Crystallization (Controlled Cooling Ramp) C->D Cool E Less Soluble Salt (Crystalline Solid) D->E Filter F More Soluble Salt (Mother Liquor) D->F Filtrate G Basification & Extraction E->G H Basification & Extraction F->H I Target Enantiomer (High ee) G->I J Unwanted Enantiomer H->J K Catalytic Racemization (Aromatic Aldehyde) J->K K->A Recycle

Workflow for diastereomeric salt resolution with enantiomer recycling.

Section 2: Self-Validating Experimental Protocol

This protocol utilizes the "half-equivalent method," which mathematically and thermodynamically improves separation efficiency by reducing the formation of mixed diastereomeric species and lowering resolving agent consumption[4].

Step 1: Salt Formation

  • Action : Dissolve 1.0 equivalent of racemic 1-(4-methylphenyl)propylamine in a primary solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (S)-Mandelic acid) and 0.5 equivalents of an achiral acid (e.g., HCl) in the same solvent. Combine the solutions at 60°C.

  • Causality : Using 0.5 eq of the chiral acid ensures that only the least soluble diastereomeric salt forms the solid phase, while the more soluble enantiomer remains in solution as an achiral salt[4].

  • Self-Validation Check : The solution must be completely transparent at 60°C. If cloudy, the solvent volume is insufficient, which will cause premature precipitation and trap impurities. Add solvent dropwise until clear.

Step 2: Fractional Crystallization

  • Action : Implement a linear cooling ramp of 0.1 °C/min from 60°C to 20°C.

  • Causality : Rapid cooling causes high supersaturation, leading to primary nucleation bursts and the inclusion of the more soluble diastereomer in the crystal lattice. A slow ramp allows the stabilized hydrogen-bond columns to grow selectively[3].

  • Self-Validation Check : Monitor the onset of nucleation. If crystals form above 50°C, supersaturation was breached too early. Re-heat to 60°C, add 5% more solvent, and restart cooling.

Step 3: Isolation and Mother Liquor Analysis

  • Action : Filter the crystals and wash with a minimal amount of ice-cold solvent.

  • Causality : Cold washing removes the mother liquor adhered to the crystal surface without dissolving the thermodynamic product.

  • Self-Validation Check : Immediately measure the ee of the mother liquor via chiral HPLC. If the mother liquor is highly enriched (>80% ee) in the opposite enantiomer, the isolated crystals are mathematically guaranteed to be of high optical purity.

Step 4: Basification and Recovery

  • Action : Suspend the isolated salt in water, add 2M NaOH until pH > 12, and extract with an organic solvent (e.g., dichloromethane).

  • Causality : Strong basification breaks the diastereomeric salt, liberating the free primary amine into the organic phase while the sodium salt of the resolving agent remains in the aqueous phase.

  • Self-Validation Check : Perform a mass balance calculation. The recovered amine mass plus the amine mass calculated from the mother liquor should equal >95% of the starting racemate.

Section 3: Troubleshooting Guide (Q&A)

Q: My diastereomeric salt is "oiling out" instead of crystallizing. How do I induce nucleation? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute in the solvent system is lower than the saturation temperature.

  • Causality : The supersaturation level is too high, or the solvent polarity is mismatched, preventing the molecules from organizing into their stable columnar structures[3].

  • Solution : Adjust the solvent system by adding a non-polar anti-solvent (e.g., MTBE) to your alcohol. Alternatively, use seed crystals. Seeding with a pure diastereomeric salt circumvents the high energy barrier of primary nucleation[5].

Q: The isolated crystals show low enantiomeric excess (ee). How can I improve optical purity? A: Low ee indicates co-crystallization of the more soluble diastereomer or the formation of a solid solution.

  • Causality : The thermodynamic solubility difference between the two diastereomeric salts is insufficient in the chosen solvent, or the concentration of the racemic mixture fed to the resolution exceeds the optimum limit[6].

  • Solution : First, ensure you are using the half-equivalent method[4]. If ee remains low, perform a recrystallization of the enriched salt from the same solvent. Mathematical modeling shows that adjusting the molar ratio of the feed can drastically shift the equilibrium in favor of the less soluble salt[6].

Q: The yield of the target enantiomer is consistently below 30%. What is causing this? A:

  • Causality : The theoretical maximum yield for a classical resolution is 50%[4]. Yields <30% often result from over-solubility of the less soluble salt in the chosen solvent system.

  • Solution : Optimize the initial concentration. The molar concentration of the racemic mixture should be exactly calibrated to the solubility of the more soluble neutral diastereomeric salt[6]. Reduce the total solvent volume by 15-20% or lower the final crystallization temperature to 5°C.

Section 4: Frequently Asked Questions (FAQs)

Q: How do I choose between Tartaric Acid, Mandelic Acid, and Camphorsulfonic Acid (CSA) for this specific molecule? A:

  • Tartaric Acid : A cost-effective, linear dicarboxylic acid (pKa1 ~2.98) excellent for general primary amines[1].

  • Mandelic Acid : Often provides high ee in a single crystallization for 1-arylethylamine derivatives due to favorable pi-pi stacking and the formation of planar boundary surfaces in the crystal lattice[2]. This is highly recommended for 1-(4-methylphenyl)propylamine[3].

  • Camphorsulfonic Acid (CSA) : A stronger acid (pKa ~1.2) with a rigid bicyclic structure, effective for less basic or sterically hindered amines[1].

Q: Can I recycle the wrong enantiomer to improve overall process efficiency? A: Yes. The unwanted enantiomer can be racemized and fed back into the process. For primary amines with an acidic alpha-hydrogen, racemization can be achieved in situ or in a separate step using a catalytic amount of an aromatic aldehyde. This forms an imine intermediate that readily undergoes proton exchange and racemizes[5].

Section 5: Quantitative Data Summary

The following table summarizes the physicochemical properties and typical performance of common resolving agents when applied to 1-arylalkylamines[1][2][3].

Resolving AgentStructure TypeAcidity (pKa)Typical Substrate MatchResolution Efficiency (Typical ee%)
L-(+)-Tartaric Acid Linear dicarboxylic~2.98General primary aminesModerate to High (70-90%)
(S)-Mandelic Acid Aryl hydroxy acid~3.411-ArylalkylaminesVery High (>90%)
(1S)-(+)-10-CSA Bicyclic sulfonic~1.20Less basic/hindered aminesModerate (60-85%)

References

  • [1] A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid - Benchchem. 1

  • [2] A Comparative Guide to Chiral Resolving Agents for Primary Amines - Benchchem. 2

  • [3] Chiral discrimination upon crystallisation of the diastereomeric salts of 1-arylethylamines with mandelic acid or p-methoxymandelic acid: interpretation of the resolution efficiencies on the basis of the crystal structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC). 3

  • [5] CA1310316C - PROCESS FOR RESOLUTION AND RACEMIZATION OF AMINES WITH ACIDIC .alpha.-HYDROGENS - Google Patents. 5

  • [4] Chiral resolution - Wikipedia. 4

  • [6] Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents - Universidade de Lisboa.6

Sources

Troubleshooting

Technical Support Center: Mitigating Degradation of 1-(4-Methylphenyl)propylamine During Long-Term Storage

An in-depth guide to the long-term stability of 1-(4-Methylphenyl)propylamine, complete with troubleshooting guides and frequently asked questions, is provided below. This technical support center is designed for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the long-term stability of 1-(4-Methylphenyl)propylamine, complete with troubleshooting guides and frequently asked questions, is provided below. This technical support center is designed for researchers, scientists, and professionals in drug development.

Welcome to the technical support center for 1-(4-Methylphenyl)propylamine. This guide provides in-depth information, protocols, and troubleshooting advice to ensure the long-term stability and integrity of your samples. As a benzylic primary amine, 1-(4-Methylphenyl)propylamine is susceptible to specific degradation pathways that can compromise experimental results and the viability of drug development programs. Understanding and mitigating these pathways is critical for ensuring the purity, potency, and safety of the compound throughout its lifecycle.

This resource is structured to address the common challenges and questions encountered by researchers. We will explore the primary degradation mechanisms, provide validated storage and handling protocols, and offer troubleshooting guidance for when you suspect sample degradation.

Section 1: Frequently Asked Questions (FAQs) on Degradation

This section addresses the most common inquiries regarding the stability of 1-(4-Methylphenyl)propylamine.

Q1: What are the primary causes of degradation for 1-(4-Methylphenyl)propylamine?

A1: The primary degradation pathways are driven by environmental factors. The molecule's benzylic amine structure is particularly susceptible to:

  • Oxidation: Exposure to atmospheric oxygen is a significant risk. The benzylic position is prone to oxidation, which can be catalyzed by light or trace metal impurities. This process typically converts the primary amine into an imine, which may further hydrolyze to a ketone.[1][2] Studies on similar benzylamines show that this oxidation can occur under various conditions, including photocatalysis and in the presence of metal catalysts.[3][4]

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate and accelerate oxidative degradation.[3][5] Amines can undergo indirect photodegradation in the presence of sensitizers, a process relevant to storage in non-light-protected containers.[5]

  • Temperature: Elevated temperatures accelerate all chemical degradation reactions.[6] While some aromatic amines show good stability at -70°C for extended periods, degradation is noted at warmer temperatures like 20°C.[7]

  • Moisture and pH: Amines are hygroscopic and can absorb moisture from the air.[6] The presence of water can facilitate hydrolytic degradation of intermediates, such as the hydrolysis of an imine degradant to a ketone.[8][9] The pH of any aqueous solution is also critical; amines are generally more stable at a slightly acidic to neutral pH, as highly acidic or basic conditions can catalyze degradation.[10][11]

Q2: What are the most likely degradation products I should be looking for?

A2: Based on the chemistry of benzylamines, the most probable degradation products are:

  • 1-(4-methylphenyl)propan-1-imine: This is the initial product of oxidation, formed by the loss of two hydrogen atoms from the amine.[2]

  • 4-Methylpropiophenone: If moisture is present, the imine can hydrolyze to form the corresponding ketone.[8][9]

  • Ammonia: This is a byproduct of the initial oxidation to an imine.[3]

Q3: What are the ideal long-term storage conditions for 1-(4-Methylphenyl)propylamine?

A3: To minimize degradation, the following conditions are strongly recommended:

  • Temperature: Store at low temperatures, ideally at -20°C or below.[7][12] For very long-term storage (months to years), -70°C is preferable.[7]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is the most critical step to prevent oxidation. After dispensing from the container, the headspace should be purged with inert gas before resealing.

  • Container: Use amber glass vials or other containers that block UV light. The container should have a tight-fitting cap, preferably with a PTFE liner, to prevent moisture ingress and oxygen exchange.[6]

  • Purity: Store the neat compound in its purest form. Impurities can sometimes catalyze degradation.

Q4: How can I visually inspect my sample for signs of degradation?

A4: While analytical confirmation is necessary, visual inspection can be a first indicator. Look for:

  • Color Change: Pure 1-(4-Methylphenyl)propylamine should be a clear, colorless to pale yellow liquid. The development of a darker yellow or brown color often indicates the formation of oxidized impurities.

  • Formation of Precipitate: The appearance of solid material or cloudiness in the liquid could signify the formation of less soluble degradation products or polymers.

  • Change in Odor: A change from the characteristic amine odor might suggest the formation of new, more volatile compounds like aldehydes or ketones. Aromatic amines may have a pungent, fish-like odor.[13]

Section 2: Troubleshooting Guide: Investigating and Responding to Degradation

This guide provides a logical workflow for addressing suspected sample instability.

Problem: My analytical results (e.g., HPLC, GC) show new or growing impurity peaks over time.

  • Causality Check: This is the most direct evidence of degradation. The appearance of new peaks that were not present in the initial analysis strongly suggests the formation of degradants.

  • Troubleshooting Steps:

    • Characterize the Impurities: Use mass spectrometry (LC-MS or GC-MS) to determine the molecular weight of the new peaks. Compare these masses to the expected degradation products (e.g., 4-methylpropiophenone). This is a key step in forced degradation studies to identify potential degradants.[14][15]

    • Review Storage History: Check the storage logs. Was the sample exposed to elevated temperatures, light, or air? Were proper inerting procedures followed every time the container was opened?

    • Perform a Forced Degradation Study: To confirm the identity of the degradants, intentionally stress a small aliquot of a known pure sample under oxidative, thermal, and photolytic conditions (see Protocol 2). Compare the resulting degradant profile with the impurity profile of your stored sample. This is a standard industry practice to develop stability-indicating methods.[16][17]

  • Solution: If degradation is confirmed, the sample may no longer be suitable for sensitive applications. It is recommended to use a fresh, unopened lot of the material. Implement the Recommended Long-Term Storage Protocol (Protocol 1) for all new samples to prevent recurrence.

Problem: The physical appearance of my sample has changed (e.g., darkened in color).

  • Causality Check: A color change is a common indicator of oxidation in amines. Aromatic amines are known to darken upon exposure to air and light.[18]

  • Troubleshooting Steps:

    • Do Not Assume Purity: Never use a discolored sample without analytical verification. The color change is a qualitative sign that chemical changes have occurred.

    • Quantitative Analysis: Perform HPLC or GC analysis to quantify the purity of the material. Use a stability-indicating method (see Protocol 3) that can separate the parent compound from its colored degradants.

    • Assess Impact: Determine if the level of impurities is acceptable for your specific application. For in-vivo studies or GMP applications, any detectable degradation may be unacceptable.

  • Solution: Discard the degraded material according to safety guidelines.[19] Review your handling and storage procedures immediately. Ensure all users are trained on the importance of maintaining an inert atmosphere and protecting the sample from light.

Section 3: Protocols for Stability Assessment and Mitigation

These protocols provide standardized procedures for storing, handling, and testing the stability of 1-(4-Methylphenyl)propylamine.

Protocol 1: Recommended Long-Term Storage
  • Container Selection: Use an amber glass vial with a PTFE-lined screw cap.

  • Aliquoting: Upon receiving a new batch, it is best practice to aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock container is opened, reducing the risk of repeated exposure to air and moisture.

  • Inerting: Before sealing each vial (both the main stock and aliquots), flush the headspace with a gentle stream of dry argon or nitrogen for 30-60 seconds.

  • Sealing: Tightly seal the cap immediately after inerting. For extra protection, you can wrap the cap-vial interface with Parafilm.

  • Storage Location: Place the sealed vials in a freezer at -20°C or colder, stored in a dark location (e.g., inside a labeled box).[12]

  • Thawing and Use: When an aliquot is needed, allow it to warm completely to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.

Protocol 2: Forced Degradation Study Workflow

This study is designed to intentionally degrade the compound to identify potential degradation products and validate the analytical method.[14][16]

  • Sample Preparation: Prepare several solutions of 1-(4-Methylphenyl)propylamine (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Add 0.1 N HCl to one sample. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH to another sample. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a third sample. Keep at room temperature, protected from light, for 24 hours.[20]

    • Thermal Degradation: Store a solution in an oven at 80°C for 48 hours, protected from light.

    • Photolytic Degradation: Expose a solution in a clear vial to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours.

    • Control: Keep one sample at 4°C in the dark.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including the control, using a stability-indicating HPLC-UV/MS method (see Protocol 3).

  • Evaluation: Compare the chromatograms from the stressed samples to the control. Identify and characterize the major degradation peaks using the MS data. The goal is to achieve 10-20% degradation of the parent peak, which is sufficient to validate the method's ability to detect degradants.[16]

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Pure 1-(4-Methylphenyl)propylamine (1 mg/mL Solution) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid Expose Aliquots base Base Hydrolysis (0.1N NaOH, 60°C) start->base Expose Aliquots oxid Oxidation (3% H₂O₂) start->oxid Expose Aliquots therm Thermal (80°C) start->therm Expose Aliquots photo Photolytic (UV/Vis Light) start->photo Expose Aliquots control Control (4°C, Dark) start->control Expose Aliquots analyze Stability-Indicating HPLC-UV/MS Analysis acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze control->analyze eval Evaluate Degradation Profile & Characterize Products analyze->eval

Caption: Workflow for a forced degradation study.

Protocol 3: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method suitable for separating the non-polar parent amine from its potentially more polar degradants.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and 254 nm. For characterization, use a Mass Spectrometer (ESI+).

  • Injection Volume: 5 µL.

Section 4: Key Degradation Pathways & Data Summary

Understanding the chemical transformations is key to preventing them.

Diagram: Primary Oxidative Degradation Pathway

Degradation_Pathway Parent 1-(4-Methylphenyl)propylamine Imine 1-(4-Methylphenyl)propan-1-imine + NH₃ Parent->Imine Oxidation (O₂, light) Ketone 4-Methylpropiophenone Imine->Ketone Hydrolysis (H₂O)

Caption: Oxidative degradation of 1-(4-Methylphenyl)propylamine.

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
StressorTypical ConditionPrimary Degradation MechanismLikely Major Degradant(s)
Oxidation 3% H₂O₂, Room Temp, 24hOxidation of the benzylic amine1-(4-methylphenyl)propan-1-imine, 4-Methylpropiophenone
Acid 0.1 N HCl, 60°C, 24hAcid-catalyzed hydrolysis (of imine)Generally stable, but may promote hydrolysis of any pre-existing imine
Base 0.1 N NaOH, 60°C, 24hBase-catalyzed reactionsPotential for some degradation, but often less than oxidation
Heat 80°C, 48hThermal acceleration of oxidation1-(4-methylphenyl)propan-1-imine, 4-Methylpropiophenone
Light ICH Q1B ConditionsPhotochemical oxidation1-(4-methylphenyl)propan-1-imine, 4-Methylpropiophenone

References

  • Griesbeck, A. G., & Maptue, N. (2010). Oxidation and Deprotection of Primary Benzylamines by Visible Light Flavin Photocatalysis. Synthesis, 2010(08), 1433-1438. Available at: [Link]

  • Ishikawa, H., et al. (2012). Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen. ACS Omega. Available at: [Link]

  • Zhao, L., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(10), 3609-3615. Available at: [Link]

  • Kothari, S., et al. (2003). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 115(3), 139-148. Available at: [Link]

  • Ishikawa, H., et al. (2021). Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen. ACS Omega, 6(50), 34389–34397. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Schwarzer, M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2346–2353. Available at: [Link]

  • ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution? Available at: [Link]

  • Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU OR 2/2011. Available at: [Link]

  • Bajaj, S., et al. (2006). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1133-1140.
  • Landry, B. S., et al. (2023). Elucidating the Effect of Amine Charge State on Poly(β-amino ester) Degradation Using Permanently Charged Analogs. ACS Macro Letters, 12(10), 1361–1367. Available at: [Link]

  • Valentin, L., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Molecules, 28(5), 2187. Available at: [Link]

  • Ashenhurst, J. (2023). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Available at: [Link]

  • Loba Chemie. (2019). 1-(4-METHOXY-PHENYL)-BENZYL-PROPYLAMINE HYDROCHLORIDE MSDS. Available at: [Link]

  • Caza, M., et al. (2023). Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. ACS Omega, 8(47), 44855–44865. Available at: [Link]

  • ResearchGate. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Available at: [Link]

  • Habibi, M. H., & Vosooghian, H. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. Journal of the Iranian Chemical Society, 6(4), 800-807. Available at: [Link]

  • ResearchGate. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Available at: [Link]

  • Hucker, B., & Popp, M. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 360, 129991. Available at: [Link]

  • Scribd. (n.d.). Aromatic Amines Hazcard Overview. Available at: [Link]

  • Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241–1245. Available at: [Link]

  • SKC Inc. (2024). SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. Available at: [Link]

  • Wang, Y., et al. (2023). Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. Environmental Science: Atmospheres, 3(11), 1630-1641. Available at: [Link]

  • Wang, Z., et al. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters, 25(9), 1546–1551. Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • Klick, S., et al. (2005). Forced degradation studies: Regulatory considerations and implementation. BioProcess International. Available at: [Link]

  • ResearchGate. (2018). Enantioselective degradation of amphetamine-like environmental micropollutants (amphetamine, methamphetamine, MDMA and MDA) in urban water. Available at: [Link]

  • ResearchGate. (1977). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Available at: [Link]

  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. Available at: [Link]

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Available at: [Link]

  • Kanehisa Laboratories. (n.d.). KEGG: Degradation of aromatic compounds - Reference pathway. Available at: [Link]

  • Wankhede, S. B., et al. (2018). forced degradation studies: regulatory considerations and implementations in analytical method development and. European Journal of Pharmaceutical and Medical Research, 5(10), 159-166.
  • Wang, S., et al. (2022). Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV/persulfate treatment.
  • Sayer, J. M., et al. (1981). Equilibria and kinetics of N-hydroxymethylamine formation from aromatic exocyclic amines and formaldehyde. Effects of nucleophilicity and catalyst strength upon mechanisms of catalysis of carbinolamine formation. Journal of the American Chemical Society, 103(17), 5208–5216.

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Optimization

Resolving peak tailing issues in1-(4-Methylphenyl)propylamine chromatography

Technical Support Center: Resolving Peak Tailing in 1-(4-Methylphenyl)propylamine Chromatography Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Peak Tailing in 1-(4-Methylphenyl)propylamine Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with peak shape degradation when analyzing primary aliphatic amines containing aromatic rings, such as 1-(4-Methylphenyl)propylamine.

This guide synthesizes mechanistic theory with field-proven troubleshooting protocols. Rather than simply giving you a list of parameters to change, this guide explains the causality behind each chromatographic behavior and provides self-validating workflows to ensure your analytical methods are robust, reproducible, and quantitatively accurate.

Section 1: The Mechanistic Root Cause of Amine Tailing

Q: Why does 1-(4-Methylphenyl)propylamine specifically suffer from severe peak tailing compared to neutral compounds? A: The root cause is a secondary chemical interaction known as the "silanol effect"[1]. 1-(4-Methylphenyl)propylamine is a basic primary amine with a pKa typically around 9.5 to 10.5. In standard reversed-phase liquid chromatography (RPLC) using a neutral mobile phase (pH 6–8), the amine is fully protonated, carrying a positive charge ( R−NH3+​ ).

Simultaneously, traditional silica-based stationary phases contain residual, unreacted silanol groups (Si-OH). Above a pH of approximately 3.5, these silanols deprotonate to form negatively charged silanoxide ions ( Si−O− )[2]. As the protonated amine travels through the column, it undergoes an unintended ion-exchange interaction with these negatively charged sites[3]. Because ion-exchange kinetics on silica are significantly slower than primary hydrophobic (C18) interactions, the amine molecules "stick" and release slowly, creating a pronounced tailing edge on the chromatogram[4].

Q: How can I definitively prove that silanols are causing my tailing, rather than a bad column or system plumbing issue? A: Employ a self-validating diagnostic injection . Inject a mixture containing 1-(4-Methylphenyl)propylamine and a highly lipophilic, neutral marker (e.g., Toluene).

  • If both peaks tail: You have a physical system issue, such as a column void, a partially plugged frit, or excessive extra-column dead volume[5].

  • If only the amine tails: You have successfully validated that the issue is a chemical secondary interaction (the silanol effect).

DiagnosticWorkflow Start 1-(4-Methylphenyl)propylamine Exhibits Peak Tailing Check Are neutral peaks (e.g., Toluene) also tailing? Start->Check Physical Physical / System Issue (Void volume, bad frit) Check->Physical Yes Chemical Chemical Issue (Silanol Ion-Exchange) Check->Chemical No FixPhys Replace frit, zero-dead-volume fittings, flush column Physical->FixPhys pHCheck Is Mobile Phase pH between 4.0 and 8.0? Chemical->pHCheck LowPH Lower pH < 3.0 (Protonate Silanols) pHCheck->LowPH Yes (Adjust Down) HighPH Raise pH > 10.5 (Deprotonate Amine) pHCheck->HighPH Yes (Adjust Up) TEA Add 0.1% TEA (Block Silanols) pHCheck->TEA pH fixed but still tailing

Diagnostic workflow for resolving 1-(4-Methylphenyl)propylamine peak tailing.

Section 2: Step-by-Step Troubleshooting Protocols

Protocol A: Mobile Phase pH Modulation (The Thermodynamic Fix)

To eliminate the ionic attraction, you must neutralize one of the two interacting species.

Step 1: The Low-pH Strategy (Protonating the Silica)

  • Prepare an aqueous mobile phase using an acidic buffer (e.g., 0.1% Trifluoroacetic acid (TFA) or 25 mM Phosphate buffer adjusted to pH 2.5 with phosphoric acid).

  • Causality: At , residual silanol groups are forced into their neutral, protonated state (Si-OH)[2]. Without the negative charge on the silica, the protonated 1-(4-Methylphenyl)propylamine can only interact via ideal hydrophobic mechanisms, restoring peak symmetry[6].

  • Validation: Inject the sample and calculate the USP Tailing Factor ( Tf​ ). A value between 0.9 and 1.2 indicates success.

Step 2: The High-pH Strategy (Deprotonating the Amine)

  • If low pH compromises your method's selectivity, switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide). Crucial: You MUST use a (e.g., hybrid silica or polymer-based) to prevent silica dissolution[7].

  • Causality: At pH 10.5, the mobile phase pH exceeds the pKa of the amine. The compound is deprotonated into its neutral free-base form ( R−NH2​ ). Neutral molecules do not undergo ion-exchange with silanols[5].

Protocol B: Competitive Binding via Mobile Phase Additives

If pH adjustment is restricted by your detector (e.g., MS compatibility) or sample stability, use a silanol blocker.

Step 1: Triethylamine (TEA) Addition

  • Add 0.1% to 0.2% (v/v) Triethylamine to your aqueous mobile phase[8].

  • Adjust the final pH to your target value.

  • Causality: TEA is a small, sterically unhindered, highly basic amine. It acts as a sacrificial competitor, aggressively binding to and masking the active Si−O− sites on the column. This "blocks" the sites, allowing the bulkier 1-(4-Methylphenyl)propylamine to elute without secondary retention.

  • Validation: Flush the column with the TEA-modified mobile phase for at least 20 column volumes to ensure complete surface saturation before injecting your sample.

Mechanism Amine Protonated Amine (R-NH3+) Silanol Ionized Silanol (Si-O-) Amine->Silanol Strong Ionic Interaction (Causes Tailing) Endcap Endcapped Silica (Si-CH3) Amine->Endcap Weak/No Interaction (Ideal) TEA Triethylamine (TEA+) TEA->Silanol Competitive Binding (Blocks Sites)

Competitive binding mechanism of triethylamine blocking ionized silanols.

Protocol C: Stationary Phase Optimization

If mobile phase tweaks are insufficient, the stationary phase chemistry must be upgraded.

  • Switch to a Base-Deactivated or Type-B Silica Column: These columns are manufactured from ultra-pure silica with low trace-metal content, drastically reducing silanol acidity[1].

  • Use Polar-Embedded Columns: Columns with an amide or carbamate group embedded in the alkyl chain provide an internal shielding effect. A layer of water is maintained near the silica surface, which dampens the electrostatic interaction between the amine and the silanols[9].

Section 3: Quantitative Data & Benchmarking

To illustrate the impact of these variables on 1-(4-Methylphenyl)propylamine, refer to the expected benchmarking data below. (Note: Tf​ = 1.0 is perfect symmetry; Tf​ > 1.5 is generally unacceptable for accurate integration[4]).

Chromatographic ConditionMobile Phase pHAdditive / BufferExpected USP Tailing Factor ( Tf​ )Causality / Mechanism
Standard C18 (Type A Silica)7.0Water/Acetonitrile (None)2.8 - 3.5Severe ion-exchange; both silanol and amine are ionized.
Standard C18 (Type A Silica)7.00.1% Triethylamine (TEA)1.3 - 1.5TEA competitively blocks active silanol sites.
End-capped C18 (Type B)2.50.1% Trifluoroacetic Acid1.0 - 1.1Silanols are fully protonated (neutralized).
Hybrid Silica C1810.510 mM Ammonium Bicarbonate1.0 - 1.2Amine is fully deprotonated (neutralized).
Polar-Embedded C186.520 mM Ammonium Acetate1.1 - 1.3Internal polar group shields residual silanols.

Section 4: Frequently Asked Questions (FAQs)

Q: I adjusted my pH to 2.5, but I am still seeing a tailing factor of 1.8. What is wrong? A: You may be experiencing mass overloading. Basic amines can easily overload the localized buffer capacity at the head of the column, causing the localized pH to shift and ionizing the silanols dynamically. Self-validating fix: Dilute your sample by 10x and reinject. If the peak symmetry improves, you have validated that mass overloading was the root cause[10].

Q: Can the sample diluent itself cause peak tailing for this compound? A: Yes. If 1-(4-Methylphenyl)propylamine is dissolved in a solvent that is significantly stronger (e.g., 100% Methanol) than the initial mobile phase (e.g., 5% Methanol), the analyte will not focus at the head of the column. This causes premature migration and peak distortion[5]. Always dissolve your sample in the initial mobile phase conditions.

Q: Why does my peak shape degrade over time after 100 injections? A: The column is likely losing its end-capping. Acidic mobile phases (especially below pH 2.0) or high temperatures can hydrolyze the trimethylsilyl (TMS) end-capping groups, exposing fresh, highly active silanols. You will need to replace the column and consider using a sterically protected stationary phase for a longer lifetime[7].

References

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs. Available at: [Link]

  • Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?" Pharma Growth Hub. Available at: [Link]

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." GMP Insiders. Available at: [Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." LCGC North America. Available at: [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Educational Primers. Available at: [Link]

  • Restek. "Troubleshooting HPLC- Tailing Peaks." Restek Resource Hub. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at: [Link]

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Reference Data & Comparative Studies

Comparative

A Comparative Guide to Validating Stability-Indicating Assays for 1-(4-Methylphenyl)propylamine

This guide provides an in-depth comparison of analytical methodologies for developing and validating a stability-indicating assay for 1-(4-Methylphenyl)propylamine. Moving beyond a simple recitation of steps, we will exp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methodologies for developing and validating a stability-indicating assay for 1-(4-Methylphenyl)propylamine. Moving beyond a simple recitation of steps, we will explore the causal reasoning behind experimental design, ensuring that the developed methods are inherently robust and self-validating. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate an assay that is truly fit for its purpose, in accordance with global regulatory standards.

Introduction: The Imperative of Stability-Indicating Methods

In pharmaceutical development, a stability-indicating assay method (SIAM) is not merely a quality control tool; it is a fundamental requirement for ensuring the safety and efficacy of a drug substance. As mandated by the International Council for Harmonisation (ICH) guidelines, a SIAM is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or product over time. Its primary purpose is to accurately measure the active pharmaceutical ingredient (API) without interference from any potential degradation products, process impurities, or other excipients.[1][2]

The analyte in focus, 1-(4-Methylphenyl)propylamine, is a primary aromatic amine with a chiral center. This structure presents specific analytical challenges: the basic amine group can cause peak tailing in chromatography, the aromatic ring provides a useful chromophore for UV detection, and the stereoisomers may exhibit different pharmacological and toxicological profiles, necessitating chiral separation capabilities. A robust SIAM must therefore be specific, sensitive, and capable of separating the parent compound from all potential degradants and its enantiomer.

Pillar 1: The Foundation—Forced Degradation Studies

Before any analytical method can be deemed "stability-indicating," it must first prove its ability to separate the API from products formed under stressed conditions. This is the core purpose of forced degradation, or stress testing. As outlined in ICH guideline Q1A(R2), stress testing helps to identify likely degradation products, establish the intrinsic stability of the molecule, and understand its degradation pathways.[3][4][5] The goal is not to destroy the drug completely, but to achieve a target degradation of 5-20%, which is sufficient to produce and identify degradation products without overwhelming the sample matrix.[4][6]

Causality in Stress Condition Selection

The choice of stressors is designed to mimic the conditions a drug substance might encounter during its lifecycle, from synthesis to storage.

  • Acid/Base Hydrolysis: This tests susceptibility to degradation in acidic or basic environments, which can be encountered during formulation or in physiological conditions. Primary amines can be susceptible to various reactions under these conditions.[7]

  • Oxidation: This evaluates the molecule's sensitivity to oxidative stress, a common degradation pathway. The benzylic position and the amine group in 1-(4-Methylphenyl)propylamine could be susceptible to oxidation.[7]

  • Thermal Degradation: High temperature testing assesses the intrinsic thermal stability of the substance.[5]

  • Photodegradation: This is critical for light-sensitive molecules. Aromatic compounds can absorb UV light, leading to photochemical reactions.[5][7]

Experimental Protocol: Forced Degradation of 1-(4-Methylphenyl)propylamine
  • Preparation: Prepare stock solutions of 1-(4-Methylphenyl)propylamine (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile-water mixture.

  • Acid Hydrolysis: To one aliquot, add 1N HCl. Heat at 60°C for 24-48 hours. Withdraw samples at intervals, neutralize with an equivalent amount of 1N NaOH, and dilute to the target concentration.

  • Base Hydrolysis: To a second aliquot, add 1N NaOH. Heat at 60°C for 24-48 hours. Withdraw samples, neutralize with 1N HCl, and dilute.

  • Oxidative Degradation: To a third aliquot, add 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours. Withdraw samples and dilute.

  • Thermal Degradation: Expose a solid sample of the API to dry heat (e.g., 80°C) for 48 hours. Also, expose a solution of the API to the same conditions.

  • Photolytic Degradation: Expose a solid sample and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[3]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed analytical method. The peak purity of the parent drug should be assessed using a photodiode array (PDA) detector to ensure it is spectrally homogeneous.

G cluster_prep Preparation cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_analysis Analysis API 1-(4-Methylphenyl)propylamine Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 60°C) API->Acid Expose to Stress Base Base Hydrolysis (1N NaOH, 60°C) API->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Expose to Stress Thermal Thermal (Solid & Solution, 80°C) API->Thermal Expose to Stress Photo Photolytic (ICH Q1B Light Source) API->Photo Expose to Stress Analysis Analyze Stressed Samples & Control by Proposed Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Purity Assess Peak Purity (e.g., PDA Detector) Analysis->Purity Validation Confirm Method Specificity Purity->Validation

Caption: Workflow for Forced Degradation Studies.

Pillar 2: A Comparative Analysis of Analytical Technologies

The selection of the core analytical technology is the most critical decision in developing a SIAM. We will compare the three most viable techniques for 1-(4-Methylphenyl)propylamine.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the workhorse of the pharmaceutical industry for stability testing.

  • Expertise & Experience: For a non-volatile, UV-absorbing molecule like 1-(4-Methylphenyl)propylamine, RP-HPLC is an ideal starting point.[2] The aromatic ring provides a strong chromophore, allowing for sensitive UV detection (typically around 220 nm or 265 nm). The basic amine can cause peak tailing on standard silica-based C18 columns due to interaction with residual acidic silanols. This is mitigated by using a modern, end-capped column, operating at a slightly acidic pH (e.g., pH 3-4) to protonate the amine, or by adding a competing base like triethylamine to the mobile phase.[2]

  • Trustworthiness: HPLC methods are known for their robustness and reproducibility. A PDA detector adds a layer of trust by enabling peak purity analysis, which is essential for demonstrating specificity.[1]

  • Chiral Application: To resolve enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak series) are highly effective for this class of compounds.[8]

Gas Chromatography (GC)

GC is a powerful technique for volatile and semi-volatile compounds.

  • Expertise & Experience: While 1-(4-Methylphenyl)propylamine is sufficiently volatile for GC analysis, its primary amine group poses significant challenges. Amines are notorious for adsorbing to active sites in the GC system (injector, column), leading to poor peak shape and low recovery.[9][10] This can be addressed in two ways:

    • Derivatization: The amine can be derivatized with a reagent (e.g., a chloroformate or a fluorinating agent) to make it less polar and more volatile, significantly improving its chromatographic behavior.[11][12][13]

    • Specialized Columns: Using a base-deactivated capillary column specifically designed for amine analysis can provide good results without derivatization.[10][14]

  • Trustworthiness: When properly optimized, GC-FID (Flame Ionization Detection) provides excellent quantitation. However, the potential for sample loss due to adsorption makes it less robust than HPLC for routine quality control of this analyte. GC-MS (Mass Spectrometry) can be invaluable for identifying unknown degradation products.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly adept at chiral separations.

  • Expertise & Experience: CE separates ions based on their electrophoretic mobility. For chiral separations of amines, a chiral selector, most commonly a cyclodextrin, is added to the background electrolyte.[15][16][17] The differential interaction of the enantiomers with the cyclodextrin cavity leads to their separation. CE requires minimal sample and solvent, making it a green analytical technique.

  • Trustworthiness: CE can be more susceptible to variations in buffer composition and capillary surface conditions, which can affect migration times and reproducibility. This often makes it less robust than HPLC for a routine QC environment unless stringent controls are in place.

Comparative Summary
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Analyte Suitability Excellent for non-volatile aromatic amines.Suitable, but requires derivatization or specialized columns to overcome polarity issues.Excellent, especially for charged species.
Specificity High, especially with PDA detection for peak purity.High, especially with MS detection for identification.Very high separation efficiency.
Chiral Separation Requires dedicated chiral columns.[8]Requires dedicated chiral columns.Achieved by adding a chiral selector to the buffer.[18][19]
Robustness Generally considered the most robust and reproducible for QC.Can be less robust due to potential for analyte adsorption.[9]Can be sensitive to minor changes in buffer and capillary conditions.
Throughput Moderate; typical run times are 10-30 minutes.Fast run times are possible.Very fast separations are possible.
Primary Recommendation Recommended as the primary method for its balance of robustness, specificity, and widespread availability.Recommended for impurity identification (GC-MS) or specialized applications.Recommended for orthogonal validation or when chiral separation is the primary goal and sample volume is limited.

Pillar 3: A Validated RP-HPLC Method—The Gold Standard

Based on the comparative analysis, an RP-HPLC method is the most suitable choice for a robust, routine stability-indicating assay for 1-(4-Methylphenyl)propylamine.

Experimental Protocol: RP-HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm (or similar modern, end-capped column).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (Acetonitrile).

  • Gradient: Start at 20% B, ramp to 80% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA Detector at 220 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50).

Protocol for Method Validation (per ICH Q2(R1))

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[20][21][22]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_final Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness (Small Variations) LOQ->Robustness SST Define System Suitability Tests (SST) Robustness->SST Report Validation Report SST->Report

Caption: Workflow for Analytical Method Validation.

  • Specificity:

    • Protocol: Inject the diluent, a placebo (if in formulated product), a solution of the API, and each of the forced degradation samples.

    • Acceptance Criteria: The method must demonstrate complete separation of the 1-(4-Methylphenyl)propylamine peak from any degradation products or impurities. The peak purity angle must be less than the purity threshold from the PDA analysis, confirming no co-elution.[20]

  • Linearity:

    • Protocol: Prepare a series of at least five standard solutions of the API at concentrations spanning 50% to 150% of the expected working concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

  • Accuracy:

    • Protocol: Perform a recovery study by spiking a placebo or blank matrix with the API at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the API at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Protocol: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ must be verified for acceptable precision and accuracy.

  • Robustness:

    • Protocol: Deliberately introduce small variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) must remain within acceptable limits, and the results should not be significantly affected by the changes.[23]

Summarized Validation Data (Illustrative)
Validation ParameterSpecificationIllustrative Result
Specificity No interference at the retention time of the API. Peak purity > 99.9%.Passed
Linearity (Range) 50-150 µg/mLr² = 0.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability (n=6)≤ 2.0%0.85%
- Intermediate (n=6)≤ 2.0%1.10%
LOD S/N ≥ 30.05 µg/mL
LOQ S/N ≥ 100.15 µg/mL
Robustness System suitability passes under all varied conditions.Passed

Conclusion

The development and validation of a stability-indicating assay for 1-(4-Methylphenyl)propylamine is a systematic process grounded in scientific principles and regulatory expectations. While GC and CE present viable alternatives for specific applications, a well-designed Reverse-Phase HPLC method offers the optimal balance of specificity, robustness, and reliability for routine quality control and stability testing. The foundation of this method is a comprehensive forced degradation study, which proves its stability-indicating nature. Subsequent validation according to ICH Q2(R1) guidelines provides documented evidence that the method is fit for its intended purpose, ensuring that only a product of the highest quality, purity, and stability reaches the market.

References

  • American Chemical Society. (1996). Chiral Separations by Nonaqueous Capillary Electrophoresis. Analytical Chemistry. Available from: [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available from: [Link]

  • Patel, N. S., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Journal of Young Pharmacists. Available from: [Link]

  • You, C., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Royal Society of Chemistry. Available from: [Link]

  • Al-Rimawi, F., et al. (2022). Development and Validation of a Stability-Indicating HPTLC Method for the Analysis of Gentamicin Sulphate in Pharmaceutical Ointments. MDPI. Available from: [Link]

  • Abiramasundari, A., et al. (2016). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways. Arabian Journal of Chemistry. Available from: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Takahashi, M., et al. (2004). Screening of chemical-based designer drugs by HPLC-PDA. Tokyo Health and Safety Research Center Annual Report. Available from: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • LCGC International. (2017). Generic GC–FID for Volatile Amine Quantitation in Pharma. Available from: [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Available from: [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry. Available from: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Pharmacophore. (2022). Stability Indicating RP-HPLC Method Development and Validation of Related Substances for Dolutegravir Dispersible Tablets. Available from: [Link]

  • Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. ResearchGate. Available from: [Link]

  • ResearchGate. (2000). (PDF) Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate. Available from: [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Available from: [Link]

  • Springer Nature Experiments. (1995). Chiral Separations by Capillary Electrophoresis. Available from: [Link]

  • American Chemical Society. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]

  • Peddi, P., et al. (2016). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride. Der Pharmacia Lettre. Available from: [Link]

  • DergiPark. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors. Hacettepe Journal of Biology and Chemistry. Available from: [Link]

  • Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Available from: [Link]

  • Royal Society of Chemistry. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. Available from: [Link]

  • YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2022). Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate. Available from: [Link]

  • ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • Longdom Publishing. (2018). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Determination of Norethindrone in Norethindrone Tablets. Journal of Chromatography & Separation Techniques. Available from: [Link]

  • International Journal of Scientific Development and Research. (2021). Stability indicating study by using different analytical techniques. Available from: [Link]

  • MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Atmosphere. Available from: [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available from: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

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Validation

A Comprehensive Guide to the Analytical Qualification of 1-(4-Methylphenyl)propylamine as a Reference Standard

An objective comparison of a product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals. In the landscape of p...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of a product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical research and development, the purity and identity of starting materials and intermediates are paramount. This guide provides a comprehensive framework for the analytical qualification of 1-(4-Methylphenyl)propylamine, a key intermediate in various synthetic pathways. In the absence of a commercially available Certified Reference Material (CRM), establishing a well-characterized in-house primary reference standard is a critical undertaking. This document outlines the necessary orthogonal analytical techniques to rigorously assess the identity, purity, and chiral integrity of 1-(4-Methylphenyl)propylamine, ensuring its suitability for downstream applications.

The methodologies described herein are grounded in established principles of analytical chemistry and draw upon guidelines from authoritative bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). By following this multi-faceted approach, researchers can establish a high level of confidence in the quality of their 1-(4-Methylphenyl)propylamine material.

Identity Confirmation: Ensuring Structural Integrity

The first step in qualifying a reference standard is to unequivocally confirm its chemical structure. A combination of spectroscopic techniques is employed to provide orthogonal data points, each interrogating a different aspect of the molecule's constitution.

¹H and ¹³C NMR spectroscopy are unparalleled in their ability to provide detailed information about the molecular framework.

  • ¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(4-Methylphenyl)propylamine, one would expect to see distinct signals corresponding to the aromatic protons, the benzylic proton, the methylene and methyl protons of the propyl chain, and the methyl group on the phenyl ring. The splitting patterns (multiplicity) of these signals are also diagnostic.

  • ¹³C NMR: This analysis reveals the number of chemically non-equivalent carbon atoms. The expected spectrum for 1-(4-Methylphenyl)propylamine would show distinct signals for the aromatic carbons (with C-H and quaternary carbons being distinguishable), the benzylic carbon, and the carbons of the propyl and methyl groups.

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used for structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) can determine the mass of the protonated molecule ([M+H]⁺) with high accuracy (typically < 5 ppm). This allows for the unambiguous determination of the elemental composition. For 1-(4-Methylphenyl)propylamine (C₁₀H₁₅N), the expected exact mass of the [M+H]⁺ ion is 150.1283.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is excellent for volatile compounds. The electron ionization (EI) fragmentation pattern serves as a chemical fingerprint.

FT-IR spectroscopy identifies the functional groups present in the molecule. Key expected vibrational bands for 1-(4-Methylphenyl)propylamine include:

  • N-H stretching vibrations of the primary amine group (~3300-3400 cm⁻¹).

  • C-H stretching of the aromatic and aliphatic groups (~2850-3100 cm⁻¹).

  • C=C stretching of the aromatic ring (~1450-1600 cm⁻¹).

  • N-H bending vibrations (~1590-1650 cm⁻¹).

Purity Assessment: A Multi-Modal Approach

Purity determination is arguably the most critical aspect of reference standard qualification. A single analytical technique is insufficient to declare a compound as "pure." An orthogonal approach, using methods with different separation principles, is essential to detect all potential impurities.

Chromatographic techniques are the workhorses for purity assessment, capable of separating the main compound from closely related impurities.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A reversed-phase HPLC method is typically the primary technique for assessing the purity of non-volatile organic compounds. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can help in distinguishing impurities from the main peak and assessing peak purity.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): For volatile impurities and the main analyte itself, GC-FID is a powerful tool. The flame ionization detector is sensitive to nearly all organic compounds, and the relative peak areas can be used to estimate the concentration of impurities.

Table 1: Example HPLC and GC Method Parameters for Purity Analysis

ParameterHPLC-UV MethodGC-FID Method
Column C18, 4.6 x 150 mm, 3.5 µmDB-5, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileHelium
Gradient/Program 10% B to 90% B over 20 min50°C (2 min) to 300°C at 15°C/min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °CSee Program
Injection Volume 5 µL1 µL (split 50:1)
Detector PDA at 220 nmFID at 320 °C

Residual solvents from the synthesis and purification process must be identified and quantified. Headspace Gas Chromatography (HS-GC) is the standard technique for this analysis, as outlined in USP <467>.

The presence of water can significantly impact the purity value. Karl Fischer titration is the gold standard method for the accurate determination of water content in solid materials.

The sulfated ash test (residue on ignition), as described in USP <281>, is used to determine the amount of inorganic impurities present in an organic substance.

Chiral Integrity: Stereospecific Analysis

Since 1-(4-Methylphenyl)propylamine contains a stereocenter, it exists as a pair of enantiomers. For many applications, particularly in pharmaceuticals, it is crucial to determine the enantiomeric purity.

  • Chiral HPLC or SFC: Supercritical Fluid Chromatography (SFC) or HPLC with a chiral stationary phase (CSP) is the preferred method for separating enantiomers. The use of a polysaccharide-based chiral column is a common starting point. The goal is to achieve baseline separation of the two enantiomers to accurately quantify the minor enantiomer in the presence of the major one.

Diagram 1: Workflow for Qualification of an In-house Reference Standard

cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Chiral Purity cluster_3 Final Qualification NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Non-volatile impurities) Identity_Group NMR->Identity_Group MS Mass Spectrometry (HRMS, GC-MS) MS->Identity_Group FTIR FT-IR Spectroscopy FTIR->Identity_Group Purity_Group HPLC->Purity_Group GC GC-FID (Volatile impurities) GC->Purity_Group HS_GC HS-GC (Residual Solvents) HS_GC->Purity_Group KF Karl Fischer (Water Content) KF->Purity_Group Ash Sulfated Ash (Inorganic Impurities) Ash->Purity_Group Chiral_Chrom Chiral HPLC or SFC (Enantiomeric Excess) Qualified_Standard Qualified Primary Reference Standard Chiral_Chrom->Qualified_Standard Chiral Purity Confirmed Identity_Group->Purity_Group Structural Confirmation Purity_Group->Chiral_Chrom Purity Established

Caption: A logical workflow illustrating the orthogonal analytical approach to qualifying an in-house reference standard.

Assigning a Purity Value

Once all the above analytical tests are completed, a final purity value can be assigned to the in-house reference standard. This is typically done using a mass balance approach, as shown in the equation below:

Purity (%) = 100% - (% Non-volatile Impurities by HPLC) - (% Volatile Impurities by GC) - (% Water by Karl Fischer) - (% Residual Solvents by HS-GC) - (% Inorganic Impurities by Sulfated Ash)

This calculated purity value, along with the comprehensive analytical data package, provides a robust and defensible foundation for using the 1-(4-Methylphenyl)propylamine as a primary reference standard in further research and development activities.

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC-UV
  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of 1-(4-Methylphenyl)propylamine and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the same diluent.

  • Chromatographic System:

    • Use a calibrated HPLC system equipped with a PDA detector.

    • Equilibrate the C18 column (4.6 x 150 mm, 3.5 µm) at 30 °C with the mobile phase at a flow rate of 1.0 mL/min.

  • Analysis:

    • Inject 5 µL of the working solution.

    • Run the gradient program as specified in Table 1.

    • Monitor the chromatogram at 220 nm.

  • Data Processing:

    • Integrate all peaks.

    • Calculate the area percentage of the main peak relative to the total area of all peaks. This represents the chromatographic purity.

Diagram 2: Mass Balance Approach for Purity Assignment

Total Total Material (100%) Main 1-(4-Methylphenyl)propylamine (Assigned Purity) Total->Main is composed of Imp_HPLC HPLC Impurities Main->Imp_HPLC Imp_GC GC Impurities Main->Imp_GC Imp_Water Water (KF) Main->Imp_Water Imp_Solvents Residual Solvents Main->Imp_Solvents Imp_Inorganic Inorganic (Ash) Main->Imp_Inorganic

Caption: Visualization of the mass balance calculation for assigning the final purity value.

Conclusion

The qualification of a primary reference standard in the absence of a commercial CRM is a rigorous but necessary process in drug development and chemical research. By employing a suite of orthogonal analytical techniques—including NMR, MS, FT-IR for identity, and a combination of chromatographic and titrimetric methods for purity—a high degree of confidence in the quality of 1-(4-Methylphenyl)propylamine can be achieved. This comprehensive characterization ensures the reliability of all subsequent experimental work that relies on this material as a standard.

References

  • United States Pharmacopeia. General Chapter <467> Residual Solvents. USP-NF. [Link]

  • United States Pharmacopeia. General Chapter <921> Water Determination. USP-NF. [Link]

  • United States Pharmacopeia. General Chapter <281> Residue on Ignition. USP-NF. [Link]

Comparative

A Comparative Guide to the Synthesis of 1-(4-Methylphenyl)propylamine: Navigating Reproducibility in Amine Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and chemical research, the reliable synthesis of key intermediates is paramount. 1-(4-Methylphenyl)propylamine, a versati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the reliable synthesis of key intermediates is paramount. 1-(4-Methylphenyl)propylamine, a versatile building block, is no exception. The reproducibility of its synthesis is critical for consistent downstream applications, from drug discovery to materials science. This guide provides an in-depth comparison of two common synthetic pathways to this amine: Reductive Amination and the Leuckart Reaction . We will delve into the mechanistic underpinnings, detailed experimental protocols, and critical parameters that influence the reproducibility of each method, supported by experimental data and field-proven insights.

Introduction: The Challenge of Reproducible Amine Synthesis

The synthesis of primary amines, such as 1-(4-Methylphenyl)propylamine, is a cornerstone of organic chemistry. However, achieving consistent yields and purity across different laboratory settings can be a significant challenge.[1] Factors such as reagent quality, subtle variations in reaction conditions, and the inherent reactivity of intermediates can all contribute to a lack of reproducibility. This guide aims to equip researchers with the knowledge to anticipate and mitigate these challenges by providing a comprehensive analysis of two distinct and widely employed synthetic strategies.

Pathway 1: Reductive Amination of 4-Methylpropiophenone

Reductive amination is a highly versatile and widely adopted method for the synthesis of amines from carbonyl compounds.[2] The reaction proceeds through the in-situ formation of an imine intermediate from 4-methylpropiophenone and an ammonia source, which is then reduced to the target amine.[3] This one-pot approach is often favored for its operational simplicity and the availability of a wide range of reducing agents.[4]

Mechanistic Rationale

The reaction is typically carried out in a mildly acidic to neutral environment. The initial step involves the nucleophilic attack of ammonia on the carbonyl carbon of 4-methylpropiophenone to form a hemiaminal. This is followed by the acid-catalyzed dehydration to yield a protonated imine (an iminium ion). A reducing agent, chosen for its selectivity, then delivers a hydride to the iminium carbon, affording the final primary amine. The choice of reducing agent is critical to the success and reproducibility of the reaction, as it must selectively reduce the iminium ion without significantly reducing the starting ketone.[5]

Experimental Protocol: Reductive Amination using Sodium Borohydride

This protocol outlines a typical lab-scale synthesis of 1-(4-Methylphenyl)propylamine via reductive amination.

Materials:

  • 4-Methylpropiophenone

  • Ammonium acetate

  • Methanol

  • Sodium borohydride

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpropiophenone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.

  • Heat the mixture to reflux for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add sodium borohydride (2-3 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Add diethyl ether to the residue and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude amine can be purified by distillation under reduced pressure or by acid-base extraction. For the latter, dissolve the crude product in diethyl ether and extract with 1M HCl. The aqueous layer is then basified with NaOH and the liberated amine is extracted with diethyl ether. The combined organic extracts are dried and concentrated to yield the pure 1-(4-Methylphenyl)propylamine.

Factors Influencing Reproducibility:
  • Purity of 4-Methylpropiophenone: The presence of impurities in the starting ketone can lead to the formation of side products.

  • pH Control: The formation of the imine is favored under slightly acidic conditions, while the reduction step is often more efficient at a neutral or slightly basic pH. The use of ammonium acetate serves as both the ammonia source and a buffer.[5]

  • Choice and Stoichiometry of Reducing Agent: Sodium borohydride is a cost-effective choice, but milder and more selective reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride can offer better control and reduce the formation of the corresponding alcohol byproduct.[2][5] The stoichiometry of the reducing agent should be carefully optimized.

  • Temperature Control: The initial imine formation often requires heating, while the reduction with sodium borohydride should be performed at a low temperature to control the reaction rate and minimize side reactions.

  • Water Content: The presence of water can hinder the formation of the imine. While not strictly anhydrous conditions are always necessary, excessive water should be avoided.[5]

Reductive Amination Workflow.

Pathway 2: The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones, utilizing formic acid or its derivatives, such as ammonium formate or formamide, as both the nitrogen source and the reducing agent.[6][7] This method is characterized by its high-temperature conditions and is often employed when other reductive amination methods are not feasible or cost-effective.

Mechanistic Rationale

The mechanism of the Leuckart reaction with ammonium formate involves the in-situ formation of ammonia and formic acid.[6][7] Similar to the modern reductive amination, an iminium ion is formed from 4-methylpropiophenone and ammonia. The key difference lies in the reducing agent; in the Leuckart reaction, the formate ion acts as a hydride donor to reduce the iminium ion. The reaction typically produces the N-formyl derivative of the amine as an intermediate, which must be hydrolyzed in a separate step to yield the final primary amine.[1][8]

Experimental Protocol: Leuckart Reaction using Ammonium Formate

This protocol provides a representative procedure for the synthesis of 1-(4-Methylphenyl)propylamine via the Leuckart reaction.

Materials:

  • 4-Methylpropiophenone

  • Ammonium formate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • Reaction: In a round-bottom flask equipped with a reflux condenser and a heating mantle, mix 4-methylpropiophenone (1 equivalent) with an excess of ammonium formate (e.g., 5-7 equivalents).

  • Heat the mixture to a high temperature, typically in the range of 160-185 °C, for several hours (e.g., 4-8 hours). The reaction progress can be monitored by TLC.

  • Hydrolysis: After cooling, add concentrated hydrochloric acid to the reaction mixture and reflux for an additional 4-6 hours to hydrolyze the intermediate N-formyl amine.

  • Work-up: Cool the mixture and make it strongly alkaline by the addition of a concentrated sodium hydroxide solution.

  • Extract the liberated amine with an organic solvent such as toluene.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 1-(4-Methylphenyl)propylamine is then purified by vacuum distillation.

Factors Influencing Reproducibility:
  • Temperature Control: The Leuckart reaction is highly sensitive to temperature. Inconsistent heating can lead to variations in reaction rate and the formation of byproducts.[1]

  • Reagent Ratio: The ratio of ammonium formate to the ketone can significantly impact the yield. An insufficient excess of the Leuckart reagent may result in incomplete conversion.

  • Hydrolysis Step: Incomplete hydrolysis of the N-formyl intermediate will lead to a lower yield of the desired primary amine and a more complex purification process.

  • Byproduct Formation: At the high temperatures employed, various side reactions can occur, leading to the formation of polymeric materials and other impurities, which can complicate purification and lower the yield.[1]

  • Pressure Build-up: The reaction evolves carbon dioxide, which can lead to a pressure build-up if performed in a sealed vessel. Proper ventilation and pressure-equalizing apparatus are crucial for safety and reproducibility.

Leuckart Reaction Workflow.

Comparative Analysis: Reductive Amination vs. Leuckart Reaction

The choice between reductive amination and the Leuckart reaction depends on several factors, including the desired scale of the reaction, available equipment, and tolerance for harsh reaction conditions.

ParameterReductive AminationLeuckart Reaction
Reaction Conditions Milder (typically 0 °C to reflux)Harsh (160-185 °C)
Reagents Variety of reducing agents (e.g., NaBH₄, STAB)Ammonium formate or formamide
Typical Yield Generally moderate to high (60-90%)Moderate to good (50-80%)[6]
Purity of Crude Product Generally higher, with the main byproduct being the corresponding alcoholOften lower due to high-temperature side reactions and polymeric byproducts
Reproducibility More sensitive to pH and choice of reducing agentHighly dependent on precise temperature control and hydrolysis efficiency
Safety Considerations Flammable solvents, handling of borohydridesHigh temperatures, pressure build-up from CO₂, handling of corrosive acids and bases
Green Chemistry Aspect Can be performed with greener solvents and catalysts (e.g., H₂/Pd)High energy consumption, use of corrosive reagents

Purity Assessment and Characterization

Regardless of the synthetic pathway chosen, rigorous analytical characterization is essential to confirm the identity and purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of volatile amines like 1-(4-Methylphenyl)propylamine. It can separate the desired product from starting materials and byproducts, and the mass spectrum provides confirmation of the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, confirming the structure. Expected signals for 1-(4-Methylphenyl)propylamine would include those for the aromatic protons, the benzylic proton, the methylene and methyl protons of the propyl chain, and the amine protons.

    • ¹³C NMR: Shows the number of unique carbon environments in the molecule, further confirming the structure.

Conclusion and Recommendations

Both reductive amination and the Leuckart reaction are viable methods for the synthesis of 1-(4-Methylphenyl)propylamine, each with its own set of advantages and challenges regarding reproducibility.

Reductive amination is generally the preferred method for lab-scale synthesis due to its milder reaction conditions, higher potential for clean product formation, and the flexibility in the choice of reducing agents. However, to ensure reproducibility, careful control of pH, temperature, and the stoichiometry of the reducing agent is crucial.

The Leuckart reaction , while operationally simpler in terms of the number of reagents, presents significant challenges in terms of its harsh conditions and potential for byproduct formation. It is a robust method that may be considered for large-scale production where cost is a primary driver, but achieving consistent results requires stringent control over temperature and the subsequent hydrolysis step.

For researchers aiming for high purity and reproducible results, a well-optimized reductive amination protocol using a mild and selective reducing agent is the recommended starting point. For all synthetic endeavors, thorough analytical characterization is non-negotiable to ensure the quality and reliability of the synthesized 1-(4-Methylphenyl)propylamine for its intended applications.

References

  • Wikipedia. Leuckart reaction. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry & Chemical Technology, 2023.
  • Moore, M. L. The Leuckart Reaction. Organic Reactions, 1949, 5, 301-330.
  • Carlson, R., et al. An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 1993, 47, 1046-1051.
  • Yang, L., et al. Preparation of Aliphatic Amines by the Leuckart Reaction.
  • Kolobova, E. N., et al. The reaction scheme in the reductive amination of propiophenone with benzylamine over 4wt% Au/CeO2/TiO2.
  • RSC. New Journal of Chemistry Supporting Information. [Link]

  • Reddit. r/Chempros - Question about reductive amination reaction procedure. [Link]

  • Reddit. r/chemistry - What's wrong with my reductive amination? I barely got any product. [Link]

  • ResearchGate. 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)... [Link]

  • Google Patents. CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine.
  • ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts? [Link]

  • Reddit. r/organicchemistry - Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]

  • Frontiers in Catalysis. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. [Link]

  • Sciencemadness.org. The Leuckart Reaction: A Study of the Mechanism. [Link]

  • Organic Syntheses. Dimethyl(1-oxopropyl)phenylsilane. [Link]

  • Agilent. GC/Q-TOF を用いた PICI による 未知物質の分子組成決定. [Link]

  • Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • University of Nottingham Repository. One Pot Silane Mediated Reductive Amination using Methyl Esters as Nominal Electrophiles. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • JEOL. GC/MS/MSのシングルQMSモードを用いたフィルム中添加剤分析 | アプリケーションノート. [Link]

  • Royal Society of Chemistry. HFIP-mediated 2-aza-Cope rearrangement: metal-free synthesis of α-substituted homoallylamines at ambient temperature. [Link]

  • J-STAGE. ガス クロ マ トグラフ質量分析法による. [Link]

Sources

Validation

Comparative Toxicity Guide: 1-(4-Methylphenyl)propan-2-amine (4-MA) vs. Classical Substituted Amphetamines

1-(4-Methylphenyl)propan-2-amine (a phenylpropylamine derivative universally designated in literature as 4-Methylamphetamine or 4-MA ) presents a unique toxicological challenge in neuropharmacology. While classical subst...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(4-Methylphenyl)propan-2-amine (a phenylpropylamine derivative universally designated in literature as 4-Methylamphetamine or 4-MA ) presents a unique toxicological challenge in neuropharmacology. While classical substituted amphetamines like unsubstituted amphetamine (AMP) and methamphetamine (METH) act predominantly as dopamine (DA) and norepinephrine (NE) releasing agents, 4-MA possesses a distinct structural para-methylation that fundamentally alters its receptor affinity.

This guide objectively compares the pharmacodynamics and toxicological thresholds of 4-MA against classical amphetamines, providing self-validating experimental frameworks for preclinical evaluation.

Pharmacological Profiling & Mechanistic Divergence

The addition of a para-methyl group to the amphetamine backbone drastically shifts the molecule's affinity toward the serotonin transporter (SERT) while enhancing its monoamine oxidase (MAO) inhibitory properties .

  • Amphetamine (AMP): Highly selective for DAT and NET. Induces classical sympathomimetic stimulation.

  • MDMA: Highly selective for SERT. Induces entactogenic effects with lower dopaminergic neurotoxicity.

  • 4-MA: Acts as a potent, well-balanced serotonin, norepinephrine, and dopamine releasing agent (SNDRA).

Causality of Toxicity: 4-MA's balanced SNDRA profile makes it inherently dangerous when co-administered with DA-selective agents (like AMP). AMP triggers massive DA/NE release, while 4-MA simultaneously triggers massive 5-HT release and inhibits the MAO-mediated degradation of all three monoamines. This creates a lethal synergistic loop, precipitating severe hyperthermia and serotonin syndrome .

Quantitative Transporter Affinities

The table below summarizes the half-maximal effective concentration (EC₅₀) required to induce monoamine efflux. A DAT/SERT ratio near 1.0 indicates a balanced releaser, whereas lower values indicate DA selectivity.

CompoundDAT (Dopamine) EC₅₀ (nM)NET (Norepinephrine) EC₅₀ (nM)SERT (Serotonin) EC₅₀ (nM)DAT/SERT Ratio
4-MA 44.122.253.40.83
Amphetamine 24.87.0773000.003
Methamphetamine 24.512.37360.03
MDMA 27831.573.83.76

(Data synthesized from standard in vitro monoamine efflux assays )

Mechanistic Pathway Visualization

G cluster_4MA 1-(4-Methylphenyl)propan-2-amine (4-MA) cluster_AMP Amphetamine (AMP) N1 SERT Efflux N3 Massive 5-HT Accumulation N1->N3 N2 MAO Inhibition N2->N3 Prevents degradation N6 Synergistic Toxicity (Serotonin Syndrome & Hyperthermia) N3->N6 N4 DAT/NET Efflux N5 DA/NE Accumulation N4->N5 N5->N6

Mechanistic synergy of 4-MA and Amphetamine leading to severe neurotoxicity.

Self-Validating Experimental Methodologies

To accurately compare the toxicity of 4-MA against classical amphetamines, experimental designs must move beyond simple observation and employ self-validating, causally rigorous protocols.

Protocol 1: In Vitro Monoamine Efflux Assay
  • Causality of Choice: We utilize rat brain synaptosomes rather than transfected HEK293 cells. Synaptosomes maintain endogenous vesicular storage (VMAT2) and presynaptic regulatory proteins. This is critical because 4-MA acts as a substrate-type releasing agent that collapses vesicular pH gradients, a mechanism impossible to fully capture in simple reuptake-inhibition models.

  • Methodology:

    • Isolation: Isolate rat striatal (for DAT), cortical (for NET), and hippocampal (for SERT) synaptosomes via sucrose gradient centrifugation.

    • Pre-loading: Incubate synaptosomes with[³H]DA, [³H]NE, or [³H]5-HT.

    • Exposure: Expose aliquots to varying concentrations of 4-MA vs. AMP (1 nM to 10 μM).

    • Quantification: Terminate via rapid filtration and measure residual intracellular radioactivity via liquid scintillation counting.

  • Self-Validating System: To ensure the measured efflux is truly transporter-mediated and not an artifact of passive membrane disruption (cytotoxicity), the protocol mandates a parallel control cohort pre-treated with selective reuptake inhibitors (e.g., GBR12909 for DAT, Fluoxetine for SERT). If 4-MA-induced efflux persists in this cohort, the data is flagged for non-specific membrane leakage, ensuring absolute data integrity.

Protocol 2: In Vivo Microdialysis Coupled with Telemetry
  • Causality of Choice: Combining microdialysis with intraperitoneal telemetry allows simultaneous tracking of neurochemical changes and physiological toxicity. Telemetry captures core body temperature without handling-induced stress artifacts, establishing a direct temporal link between the 5-HT surge and hyperthermia.

  • Methodology:

    • Implantation: Surgically implant guide cannulae into the rat prefrontal cortex and striatum, alongside an intraperitoneal telemetry probe.

    • Stabilization: Perfuse artificial cerebrospinal fluid (aCSF) until monoamine baselines stabilize (<10% variation over 3 fractions).

    • Administration: Administer 4-MA (10 mg/kg i.p.) vs. AMP.

    • Sampling: Collect dialysate fractions every 20 mins for HPLC-ECD analysis while continuously recording core temperature.

  • Self-Validating System: To validate that the hyperthermic response is causally linked to serotonergic toxicity rather than generalized sympathetic overdrive, a self-validating parallel arm must administer a 5-HT₂A antagonist (e.g., ketanserin) prior to 4-MA exposure. A blunted hyperthermic curve in this arm mathematically isolates the serotonergic contribution from the dopaminergic baseline .

Experimental Workflow Visualization

Workflow cluster_Data Output Metrics S1 Surgical Implantation (Microdialysis + Telemetry) S2 Baseline Stabilization (aCSF Perfusion) S1->S2 S3 Drug Administration (4-MA vs AMP) S2->S3 S4 Simultaneous Data Acquisition S3->S4 D1 HPLC-ECD (Monoamine Levels) S4->D1 D2 Telemetry (Core Temperature) S4->D2

Integrated in vivo microdialysis and telemetry workflow for real-time toxicity profiling.

References

  • Luethi, D., Kolaczynska, K. E., Docci, L., Krähenbühl, S., Hoener, M. C., & Liechti, M. E. (2018). "Pharmacological profile of mephedrone analogs and related new psychoactive substances". Neuropharmacology, 134(Pt A), 4-12.[Link]

  • Blanckaert, P., van Amsterdam, J. G., Brunt, T. M., van den Berg, J. D., Van Durme, F., Maudens, K., & van Bussel, J. C. (2013). "4-Methyl-amphetamine: a health threat for recreational amphetamine users". Journal of Psychopharmacology, 27(9), 817-822.[Link]

Comparative

Method Validation for 1-(4-Methylphenyl)propylamine Quantification in Biofluids: A Comparative Guide

The accurate quantification of 1-(4-Methylphenyl)propylamine (commonly known as 4-methylamphetamine or 4-MA) in biofluids is a critical challenge in forensic toxicology, clinical diagnostics, and pharmacokinetic research...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate quantification of 1-(4-Methylphenyl)propylamine (commonly known as 4-methylamphetamine or 4-MA) in biofluids is a critical challenge in forensic toxicology, clinical diagnostics, and pharmacokinetic research. As a phenethylamine derivative, 4-MA presents unique analytical hurdles: it is highly volatile, prone to severe matrix suppression in biological samples, and, most critically, is an isobaric isomer of methamphetamine (sharing the exact precursor mass of m/z 150.12)[1].

This guide objectively compares the three leading analytical methodologies—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Paper Spray Mass Spectrometry (PS-MS)—providing researchers with the mechanistic causality and validated protocols necessary to establish self-validating quantification systems.

Mechanistic Challenges & Isomer Differentiation

The primary obstacle in quantifying 1-(4-Methylphenyl)propylamine is distinguishing it from its structural isomers. Because methamphetamine and 4-MA share the same protonated molecular ion (m/z 150), single-stage mass spectrometry (or ambient ionization without MS/MS) cannot differentiate them without prior chromatographic separation[2],[1].

To overcome this, analysts must rely on Collision-Induced Dissociation (CID) pathways. While both compounds pass through the first quadrupole at m/z 150, they fragment uniquely: methamphetamine yields product ions at m/z 119 and 91, whereas 1-(4-Methylphenyl)propylamine fragments into unique diagnostic ions at m/z 133, 105, 103, and 77[3].

IsomerLogic Precursor Protonated Precursor Ion m/z 150.12 Iso1 Methamphetamine (Isomer A) Precursor->Iso1 Isobaric Interference Iso2 1-(4-Methylphenyl)propylamine (Isomer B) Precursor->Iso2 Isobaric Interference Frag1 Diagnostic Product Ions: m/z 119, 91 Iso1->Frag1 CID Fragmentation (MS/MS) Frag2 Diagnostic Product Ions: m/z 133, 105, 77 Iso2->Frag2 CID Fragmentation (MS/MS)

Figure 1: MS/MS collision-induced dissociation (CID) logic for isobaric isomer differentiation.

Technology Comparison & Performance Metrics

Selecting the appropriate platform depends on the required throughput, sample volume, and sensitivity.

  • LC-ESI-MS/MS: The gold standard. It provides baseline chromatographic resolution of isomers prior to ionization, minimizing false positives. It achieves limits of detection (LOD) below 0.20 ng/mL in whole blood[4].

  • GC-MS: Highly specific but historically plagued by analyte loss. During sample preparation, the evaporation of extraction solvents often causes volatile amphetamines to vanish[5]. Modern optimized protocols omit the evaporation step to preserve linearity.

  • Paper Spray-MS (PS-MS): An ambient ionization technique that eliminates chromatography. It extracts and ionizes analytes directly from a Dried Blood Spot (DBS) in under 2 minutes, utilizing less than 10 µL of blood[2],[6]. However, it relies entirely on high-resolution MS/MS for isomer differentiation[7].

Quantitative Performance Summary
Analytical ParameterLC-ESI-MS/MSGC-MS (No Evaporation)Paper Spray-MS (PS-MS)
Sample Volume 50 - 100 µL100 - 500 µL< 10 µL
Sample Prep Time 30 - 60 mins (SPE)20 - 45 mins (LLE)< 2 mins (Direct spotting)
Total Analysis Time 8 - 15 mins15 - 20 mins1 - 2 mins
LOQ (Whole Blood) 0.2 - 0.5 ng/mL1.0 - 5.0 ng/mL1.0 - 10.0 ng/mL
Isomer Resolution Excellent (Chromatographic)Good (Chromatographic)Poor (Requires MS/MS)
Matrix Effects Moderate (Corrected via IS)LowHigh (Requires paper treatment)

Validated Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The mandatory inclusion of isotopically labeled internal standards (e.g., 4-MA-d3 or Methamphetamine-d14) is required to correct for matrix-induced ion suppression and variations in extraction recovery[2].

Protocol A: LC-ESI-MS/MS Quantification (High Sensitivity)

Causality Focus: Solid-Phase Extraction (SPE) removes endogenous phospholipids that cause ion suppression in the ESI source, ensuring a stable baseline.

  • Sample Preparation: Aliquot 100 µL of whole blood or urine into a microcentrifuge tube. Add 10 µL of deuterated internal standard (IS) solution (100 ng/mL).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.

  • Solid-Phase Extraction: Transfer the supernatant to a mixed-mode cation exchange SPE cartridge (pre-conditioned with methanol and water). Wash with 2% formic acid to remove neutral lipids.

  • Elution & Reconstitution: Elute the basic amine (4-MA) using 5% ammonium hydroxide in methanol. Evaporate under a gentle stream of nitrogen at 30°C and reconstitute in 100 µL of mobile phase (90:10 Water:Methanol with 0.1% Formic Acid).

  • LC-MS/MS Acquisition: Inject 5 µL onto a C18 UHPLC column. Operate the mass spectrometer in positive ESI mode (+3500 V)[4]. Monitor the specific MRM transitions: m/z 150.1 → 133.1 (Quantifier) and 150.1 → 105.1 (Qualifier).

Protocol B: Paper Spray-MS (Rapid High-Throughput Screening)

Causality Focus: The specific spray solvent composition (Methanol/Dichloromethane/Hydroxylamine) is engineered to maximize the extraction of the moderately non-polar free base from the dried cellulose matrix while providing stable Taylor cone formation[2].

  • Substrate Preparation: Cut chromatography paper into a sharp triangle (base 8 mm, height 15 mm). Optional: Pre-treat the paper with 10⁻³ M HNO₃ to eliminate matrix effects caused by small molecules inherent to the paper[8].

  • Sample Spotting: Pipette 5–10 µL of the biofluid (spiked with IS) directly onto the center of the paper triangle. Allow it to dry completely at room temperature for 10 minutes to form a Dried Blood Spot (DBS).

  • Solvent Application: Position the tip of the paper 5 mm from the MS inlet. Apply 25 µL of the optimized spray solvent (80:20:0.1 Methanol/Dichloromethane/Hydroxylamine) to the base of the paper[2].

  • Ionization & Acquisition: Apply a DC voltage of +3500 V via a copper clip attached to the base of the paper[8]. Acquire MS/MS spectra for 90 seconds, utilizing data-independent acquisition or targeted MRM to monitor the m/z 150 → 133 transition.

Protocol C: GC-MS (Evaporation-Free Liquid-Liquid Extraction)

Causality Focus: Skipping the evaporation step prevents the loss of volatile 1-(4-Methylphenyl)propylamine, preserving the linearity of the calibration curve[5].

  • Extraction: To 200 µL of biofluid, add IS and 500 µL of an organic solvent mixture (e.g., Hexane/Ethyl Acetate). Alkalinize the sample with 50 µL of 1M NaOH to drive the amphetamine into its free-base form.

  • Phase Separation: Vortex vigorously and centrifuge to separate the layers.

  • Direct Injection: Extract the upper organic layer and inject it directly into the GC-MS without evaporation or derivatization[5].

Workflow Sample Biofluid Sample (Spiked with IS) SPE Solid-Phase Extraction (SPE) Sample->SPE High Sensitivity Workflow DBS Dried Blood Spot (DBS) on Paper Sample->DBS Rapid Screening Workflow LC UHPLC Separation (Isomer Resolution) SPE->LC MSMS ESI-MS/MS (MRM Mode) LC->MSMS Solvent Apply Spray Solvent (+3500V DC) DBS->Solvent HRMS Direct MS/MS (Ambient Ionization) Solvent->HRMS

Figure 2: Bioanalytical workflow comparison for 1-(4-Methylphenyl)propylamine quantification.

Conclusion

For rigorous pharmacokinetic studies or forensic cases requiring absolute legal certainty, LC-ESI-MS/MS remains the mandatory choice due to its ability to chromatographically resolve 1-(4-Methylphenyl)propylamine from methamphetamine[4]. However, for high-throughput clinical toxicology screening where time-to-result is critical, Paper Spray-MS offers an unprecedented advantage, reducing sample preparation to zero and delivering quantitative results in under two minutes[2],[6]. Regardless of the platform, the integration of deuterated internal standards and structurally specific MS/MS transitions is non-negotiable for maintaining assay trustworthiness.

References

  • [2] Paper Spray and Extraction Spray Mass Spectrometry for the Direct and Simultaneous Quantification of Eight Drugs of Abuse in Whole Blood. Analytical Chemistry - ACS Publications.[Link]

  • [1] New Advances in Toxicological Forensic Analysis Using Mass Spectrometry Techniques. NIH - National Library of Medicine.[Link]

  • [3] PAPER SPRAY MASS SPECTROMETRY FOR RAPID DRUG SCREENING. IU Indianapolis ScholarWorks.[Link]

  • [6] Paper Spray and Extraction Spray Mass Spectrometry for the Direct and Simultaneous Quantification of Eight Drugs of Abuse in Whole Blood. Analytical Chemistry - ACS Publications.[Link]

  • [5] Simple and rapid analysis of four amphetamines in human whole blood and urine using liquid–liquid extraction without evaporation/derivatization and gas chromatography–mass spectrometry. ResearchGate.[Link]

  • [8] Quantitative Paper Spray Mass Spectrometry Analysis of Drugs of Abuse. NIH - National Library of Medicine.[Link]

  • [4] Development and validation of a LC-ESI-MS/MS method for simultaneous whole blood analysis of 51 new psychoactive substances. ResearchGate.[Link]

  • [7] Paper Spray Ionization Coupled to High Resolution Tandem Mass Spectrometry for Comprehensive Urine Drug Testing... Analytical Chemistry - ACS Publications.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Protocol for 1-(4-Methylphenyl)propylamine

As a Senior Application Scientist, I approach laboratory chemical management not as a static checklist, but as a predictable system governed by chemical physics and regulatory frameworks. amine (CAS: 1019449-58-1) is a l...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory chemical management not as a static checklist, but as a predictable system governed by chemical physics and regulatory frameworks. amine (CAS: 1019449-58-1) is a lipophilic secondary amine frequently utilized in advanced synthetic workflows and drug development. Due to its inherent basicity, nucleophilicity, and structural bulk, it poses distinct handling and disposal challenges.

This guide provides a self-validating, step-by-step operational plan to ensure scientific integrity, laboratory safety, and absolute regulatory compliance during the handling and disposal of this compound.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the target compound. The secondary amine nitrogen in amine possesses an active lone pair, rendering it both nucleophilic and moderately basic.

Causality of Hazards: This basicity directly correlates to its biological hazards. Upon contact with physiological moisture (such as sweat on the skin, tears in the eyes, or mucosal fluid in the respiratory tract), the amine undergoes rapid protonation. This process extracts protons from surrounding tissues, leading to localized cellular damage and inflammation. Consequently, it is classified as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) 1.

Table 1: Physicochemical and Hazard Data

Property / ParameterValue / Specification
Compound Name amine
CAS Number 1019449-58-1
Molecular Formula C₁₃H₂₁N
Molecular Weight 191.31 g/mol
GHS Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
RCRA Waste Classification Characteristic Waste (D001/D002 dependent on matrix)
Operational Safety & Self-Validating Handling Workflow

When handling reactive amines, standard wipe-downs are insufficient. We must employ a self-validating decontamination system to ensure zero residual exposure to the next operator.

Step-by-Step Handling & Decontamination Methodology:

  • Environmental Control: Conduct all transfers within a certified Class II fume hood to mitigate inhalation risks associated with volatile free bases.

  • PPE Selection: Don heavy-duty nitrile gloves (amines can permeate thin latex over time), splash-proof chemical goggles, and a standard flame-resistant lab coat.

  • Dispensing: Use positive displacement pipettes for liquid forms or anti-static spatulas for solid salts to prevent aerosolization.

  • Targeted Decontamination: Post-handling, wipe down all surfaces, spatulas, and balances with a slightly acidic solution (e.g., 1% citric acid or 0.1M HCl).

    • Causality: The acid protonates any residual free base, converting it into a highly water-soluble, non-volatile salt that is easily wiped away.

  • System Validation: Swab the decontaminated area with a pH indicator strip moistened with deionized water. A neutral reading (pH 6.5–7.5) provides empirical validation that all basic amine residues have been successfully neutralized and removed.

Waste Segregation & Neutralization Protocol

Improper disposal of secondary amines into generic waste carboys can lead to dangerous cross-reactions. Unneutralized amines can react exothermically with acidic waste streams or undergo slow alkylation with halogenated solvents (e.g., dichloromethane), generating heat and pressure over time.

Protocol: Self-Validating Quenching of Amine Waste Objective: Convert the reactive free base into a stable, unreactive hydrochloride salt prior to accumulation.

  • Volumetric Assessment: Quantify the volume of the organic or aqueous matrix containing the amine waste.

  • Thermal Control: Place the primary waste receptacle in an ice-water bath.

    • Causality: Acid-base neutralizations are highly exothermic. Thermal control prevents solvent boil-off and mitigates the risk of amine vaporization during the quench.

  • Titrimetric Quenching: Under continuous magnetic stirring, slowly add 1M Hydrochloric Acid (HCl) dropwise to the waste mixture.

  • Validation: Monitor the pH continuously using a calibrated pH probe or broad-range indicator paper. Cease HCl addition when the pH stabilizes strictly between 6.5 and 7.5.

  • Phase Consolidation: Transfer the neutralized mixture to the designated "Mixed Organic/Aqueous Waste" carboy.

  • Documentation: Log the addition on the carboy manifest, explicitly detailing the amine, the solvent matrix, and the neutralizing agent.

RCRA-Compliant Disposal Logistics

Under the US Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) (40 CFR Parts 260–279), laboratories are strictly responsible for the "cradle-to-grave" management of hazardous waste 2.

  • Waste Classification: Depending on the solvent matrix, the neutralized amine waste typically falls under Characteristic Waste (e.g., D001 for ignitability if mixed with organic solvents).

  • Dilution Prohibition: It is a critical regulatory mandate that dilution is generally prohibited as a substitute for legitimate treatment 2. Aqueous amine solutions cannot simply be flushed down the drain.

  • Accumulation Standards: In central accumulation areas, containers must be clearly marked with the exact date accumulation began and the specific hazards associated with the waste 2.

  • Ultimate Disposal: The final waste stream must be transferred to a permitted RCRA treatment facility. For organic amine waste, this is almost exclusively thermal destruction (incineration) to prevent environmental contamination 3.

AmineDisposal Start Amine Waste Generation Decision Matrix Assessment Start->Decision Organic Organic Matrix (e.g., MeOH, DCM) Decision->Organic Organic Aqueous Aqueous Matrix (e.g., Buffers) Decision->Aqueous Aqueous Carboy Waste Carboy Accumulation Organic->Carboy Neutralize Neutralization (1M HCl to pH 7) Aqueous->Neutralize Neutralize->Carboy Incineration RCRA Incineration Facility Carboy->Incineration EPA Manifest

Workflow for the segregation, neutralization, and RCRA-compliant disposal of secondary amine waste.

References
  • Hazard statement(s) forAMINE. AK Scientific, Inc.

  • Guidelines for Management and Disposal of Hazardous Wastes.American Chemistry Council.
  • Treatment of Hazardous Waste.

Sources

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